Product packaging for HG-14-10-04(Cat. No.:CAS No. 1356962-34-9)

HG-14-10-04

Cat. No.: B607944
CAS No.: 1356962-34-9
M. Wt: 532.1 g/mol
InChI Key: HRYNCLKDKCPYBF-UHFFFAOYSA-N
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Description

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-2-pyrimidinamine is a member of piperidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34ClN7O B607944 HG-14-10-04 CAS No. 1356962-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYNCLKDKCPYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025927
Record name 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356962-34-9
Record name 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Kinase Inhibitor HG-14-10-04: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of the small molecule inhibitor HG-14-10-04. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR). Its activity against these clinically relevant oncogenic drivers positions it as a compound of interest in anticancer research.

Core Mechanism of Action

This compound functions as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of ALK and mutant EGFR kinases, it blocks the phosphorylation of their downstream substrates. This inhibition disrupts the signaling pathways that are constitutively activated by these kinases in certain cancer types, leading to a reduction in cell proliferation and the induction of apoptosis in sensitive cancer cell lines.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

Target KinaseIC50 (nM)
ALK20
EGFR (LR/TM)15.6
EGFR (19del/TM/CS)22.6
EGFR (LR/TM/CS)124.5

LR: L858R mutation; TM: T790M mutation; 19del: Exon 19 deletion; CS: C797S mutation.

Broader Kinase Selectivity Profile

To assess the selectivity of this compound, a KINOMEscan™ assay was performed. This competition binding assay measures the ability of a compound to displace a ligand from a panel of kinases. The results provide a broader understanding of the compound's off-target effects. Data from the HMS LINCS Project indicates the binding profile of this compound across a wide range of kinases. For detailed KINOMEscan™ results, researchers are encouraged to consult the publicly available datasets from the HMS LINCS Project (Dataset ID: 20134).

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on methodologies commonly employed in the field and likely similar to those used in the initial characterization of this compound, as detailed in patent US20120028924 A1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., ALK, mutant EGFR).

Materials:

  • Recombinant human kinase (e.g., ALK, EGFR mutant)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for alternative detection methods

  • This compound, serially diluted

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or similar assay plates

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Reaction Setup: In each well of the assay plate, combine the recombinant kinase, the kinase substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.

  • Detection:

    • For radiolabeled assays, wash the filter membrane to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol to measure the signal, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor EGFR EGFR/ALK (Receptor Tyrosine Kinase) Growth_Factor->EGFR Binds Downstream Downstream Signaling Proteins (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) EGFR->Downstream Phosphorylation HG141004 This compound HG141004->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Simplified signaling pathway of EGFR/ALK and the inhibitory action of this compound.

Start Start: Prepare Reagents Compound_Dilution Serially Dilute This compound Start->Compound_Dilution Reaction_Mix Prepare Reaction Mix: Kinase + Substrate Start->Reaction_Mix Add_Inhibitor Add this compound or Vehicle to Wells Compound_Dilution->Add_Inhibitor Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

The Discovery and Synthesis of HG-14-10-04: A Potent Dual Inhibitor of ALK and Mutant EGFR for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HG-14-10-04 has emerged as a significant small molecule inhibitor in preclinical cancer research, demonstrating potent activity against both Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). This dual inhibitory action positions this compound as a promising candidate for targeted therapies in cancers driven by aberrant ALK or EGFR signaling, such as non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Discovery and Rationale

This compound was identified through systematic screening efforts aimed at discovering novel compounds with potent inhibitory activity against key oncogenic drivers. The rationale for developing a dual ALK/EGFR inhibitor stems from the clinical need to address both primary oncogenic signaling and the emergence of resistance mutations in targeted cancer therapies.

Chemical Properties of this compound:

PropertyValue
IUPAC Name [5-Chloro-4-(1H-indol-3-yl)-pyrimidin-2-yl]-{2-methoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidin-1-yl]-phenyl}-amine
CAS Number 1356962-34-9
Molecular Formula C29H34ClN7O
Molecular Weight 532.09 g/mol

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the kinase domains of ALK and mutant EGFR. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of ALK Signaling Pathway

In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins containing the ALK kinase domain (e.g., EML4-ALK in NSCLC). These fusion proteins are constitutively active, driving oncogenesis through pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. This compound effectively inhibits the kinase activity of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription HG141004 This compound HG141004->ALK

Figure 1: Inhibition of the ALK Signaling Pathway by this compound.
Inhibition of Mutant EGFR Signaling Pathway

Mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to its constitutive activation, promoting tumor growth. While first and second-generation EGFR inhibitors are effective, resistance often develops, frequently through a secondary T790M mutation. This compound has demonstrated inhibitory activity against various EGFR mutants, including those that are resistant to other inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HG141004 This compound HG141004->EGFR

Figure 2: Inhibition of the Mutant EGFR Signaling Pathway by this compound.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) determined for its primary targets.

Target KinaseIC50 (nM)Reference
ALK20[1]
EGFR (L858R/T790M)15.6
EGFR (del19/T790M/C797S)22.6
EGFR (L858R/T790M/C797S)124.5

Synthesis Pathway

The synthesis of this compound is described in the patent literature, specifically within the context of preparing substituted pyrimidinylamine derivatives as ALK kinase inhibitors. The general synthetic route involves a multi-step process culminating in the coupling of key intermediates. While the exact, detailed experimental procedure for this compound is provided as an example within the patent, the following represents a generalized pathway based on the disclosed chemical class.

Synthesis_Pathway cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction Intermediate_A 2,5-dichloro-4-(1H-indol-3-yl)pyrimidine Reaction Buchwald-Hartwig Coupling Intermediate_A->Reaction Intermediate_B 2-methoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidin-1-yl]-phenylamine Intermediate_B->Reaction HG141004 This compound Reaction->HG141004

Figure 3: Generalized Synthesis Pathway for this compound.
Representative Synthesis Protocol

The synthesis of this compound and related analogs generally follows a convergent approach. A key step is the palladium-catalyzed Buchwald-Hartwig amination reaction between a substituted 2-chloropyrimidine intermediate and a substituted aniline intermediate.

Step 1: Synthesis of 2,5-dichloro-4-(1H-indol-3-yl)pyrimidine (Intermediate A) This intermediate can be prepared from commercially available starting materials through a series of reactions, typically involving the construction of the pyrimidine ring followed by functionalization with indole and chlorine atoms.

Step 2: Synthesis of 2-methoxy-4-[4-(4-methyl-piperazin-1-yl)-piperidin-1-yl]-phenylamine (Intermediate B) This aniline derivative is synthesized through a multi-step process, likely involving the coupling of 1-methylpiperazine to a protected 4-aminopiperidine, followed by attachment to a fluoronitrobenzene derivative and subsequent reduction of the nitro group to an amine.

Step 3: Buchwald-Hartwig Coupling to form this compound Intermediate A and Intermediate B are coupled using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) under heating. The final product, this compound, is then purified using standard chromatographic techniques.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for determining the IC50 values of this compound against ALK and EGFR kinases using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor Add diluted this compound to wells Prep_Inhibitor->Add_Inhibitor Add_Kinase Add ALK or EGFR kinase to microplate wells Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubate kinase and inhibitor Add_Inhibitor->Incubate_1 Start_Reaction Initiate reaction by adding substrate and ATP Incubate_1->Start_Reaction Incubate_2 Incubate at 37°C Start_Reaction->Incubate_2 Stop_Reaction Stop reaction and measure ATP levels Incubate_2->Stop_Reaction Analyze Calculate % inhibition and determine IC50 Stop_Reaction->Analyze End End Analyze->End

Figure 4: Experimental Workflow for an In Vitro Kinase Assay.

Materials:

  • Recombinant human ALK or mutant EGFR kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound

  • DMSO

  • Microplate (384-well)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve a range of concentrations.

  • Kinase Reaction Setup: In a microplate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (for control wells).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines harboring ALK fusions or EGFR mutations.

Materials:

  • Cancer cell line (e.g., NCI-H3122 for EML4-ALK, NCI-H1975 for EGFR L858R/T790M)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in fresh culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's protocol. For example, with CellTiter-Glo®, the luminescence signal is directly proportional to the number of viable cells.

  • Data Analysis: Record the luminescence signal. Normalize the data to the vehicle control to determine the percent cell viability at each inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the logarithm of the inhibitor concentration.

Conclusion

This compound is a potent dual inhibitor of ALK and mutant EGFR, representing a promising therapeutic strategy for cancers driven by these oncogenes. Its discovery and preclinical characterization provide a strong foundation for further investigation. The detailed synthesis pathway and experimental protocols outlined in this guide are intended to facilitate ongoing research and development efforts aimed at translating the potential of this compound into clinical applications for the benefit of cancer patients.

References

In-Vitro Profile of HG-14-10-04: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of HG-14-10-04, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). This document details the inhibitory activity of this compound, outlines the experimental protocols for key in-vitro assays, and visualizes the targeted signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of novel anti-cancer therapeutics.

Introduction

This compound is a small molecule inhibitor demonstrating significant potency against both ALK and various clinically relevant mutant forms of EGFR.[1] The dual inhibitory action of this compound presents a promising therapeutic strategy for cancers driven by aberrant signaling from these receptor tyrosine kinases, particularly in the context of non-small cell lung cancer (NSCLC) where both ALK rearrangements and EGFR mutations are established oncogenic drivers. This guide summarizes the available preliminary in-vitro data for this compound and provides detailed methodologies for the foundational assays used to characterize its activity.

Quantitative Data Summary

The inhibitory activity of this compound was quantified through the determination of its half-maximal inhibitory concentration (IC50) against ALK and a panel of mutant EGFR enzymes. The results of these in-vitro kinase assays are summarized in the table below.

Target EnzymeIC50 (nM)
ALK20
EGFR (L858R/T790M)15.6
EGFR (19del/T790M/C797S)22.6
EGFR (L858R/T790M/C797S)124.5

Table 1: Inhibitory Potency (IC50) of this compound against ALK and Mutant EGFR Kinases. [1]

Experimental Protocols

The following sections detail the methodologies for the in-vitro assays used to characterize the activity of this compound. These protocols are based on established techniques for evaluating kinase inhibitors and their anti-proliferative effects.

In-Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the IC50 values of this compound against ALK and mutant EGFR kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the target kinase activity.

Materials:

  • Recombinant human ALK and mutant EGFR kinases

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, the kinase-specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines expressing ALK or mutant EGFR (e.g., H3122 for ALK, H1975 for EGFR L858R/T790M)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow for the in-vitro evaluation of this compound.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK P1 P ALK->P1 HG141004 This compound HG141004->ALK RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 P2 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR Mutant EGFR EGF->EGFR P1 P EGFR->P1 HG141004 This compound HG141004->EGFR GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified mutant EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start CompoundPrep This compound Preparation Start->CompoundPrep CellCulture Cancer Cell Line Culture Start->CellCulture KinaseAssay In-Vitro Kinase Assay (IC50 Determination) CompoundPrep->KinaseAssay ProlifAssay Cell Proliferation Assay (GI50) CompoundPrep->ProlifAssay DataAnalysis Data Analysis & Interpretation KinaseAssay->DataAnalysis CellCulture->ProlifAssay ProlifAssay->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for the in-vitro evaluation of this compound.

References

The Role of HG-14-10-04 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-14-10-04 is a potent and specific small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. This technical guide provides an in-depth overview of the role of this compound in modulating cellular signaling pathways. It includes a summary of its inhibitory activity, a detailed description of the ALK-mediated signaling cascades it affects, and generalized protocols for key experiments used to characterize its cellular effects.

Introduction to this compound

This compound has been identified as a highly effective inhibitor of ALK, demonstrating significant potential as a research tool and a lead compound for drug development. Its primary mechanism of action is the competitive inhibition of the ALK kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The inhibitory activity of this compound against ALK has been quantified, providing key metrics for its potency.

TargetParameterValue
ALKIC5020 nM[1]

Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) value indicates the concentration of this compound required to inhibit 50% of the ALK enzymatic activity in vitro.

Core Signaling Pathways Modulated by this compound

Activated ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), constitutively activates several downstream signaling pathways. By inhibiting ALK, this compound effectively dampens these pro-oncogenic signals. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Upon activation by ALK, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound, by blocking ALK activity, prevents the activation of this pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K PI3K ALK->PI3K This compound This compound This compound->ALK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Downstream_Targets Downstream Targets (e.g., mTOR, BAD, GSK3β) AKT->Downstream_Targets Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Grb2/SOS Grb2/SOS ALK->Grb2/SOS This compound This compound This compound->ALK Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK JAK JAK ALK->JAK This compound This compound This compound->ALK STAT3_monomer STAT3 JAK->STAT3_monomer Phosphorylation pSTAT3_dimer pSTAT3 Dimer STAT3_monomer->pSTAT3_dimer Dimerization Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) pSTAT3_dimer->Target_Genes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ALK, Substrate, Buffer) Start->Prepare_Reagents Add_Inhibitor Add this compound (Serial Dilutions) Prepare_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Bind_to_Plate Bind to Streptavidin Plate Stop_Reaction->Bind_to_Plate Wash_1 Wash Bind_to_Plate->Wash_1 Add_Antibody Add Phospho-specific Antibody Wash_1->Add_Antibody Wash_2 Wash Add_Antibody->Wash_2 Detect_Signal Detect Signal Wash_2->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture (ALK-positive cells) Start->Cell_Culture Treat_Cells Treat with this compound Cell_Culture->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection Analysis Analysis Detection->Analysis End End Analysis->End

References

Early Research Findings on the Biological Activity of HG-14-10-04: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-14-10-04 has emerged as a potent small molecule inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Early research has identified it as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive summary of the initial biological activity data, detailed experimental protocols derived from foundational studies, and visual representations of the relevant signaling pathways and experimental workflows.

Core Biological Activity: Quantitative Data

This compound demonstrates significant inhibitory activity against both ALK and clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from initial kinase assays are summarized below.

Target KinaseIC50 (nM)
ALK20
EGFR (L858R/T790M)15.6
EGFR (del19/T790M/C797S)22.6
EGFR (L858R/T790M/C797S)124.5

Table 1: In vitro inhibitory activity of this compound against ALK and mutant EGFR kinases. Data sourced from initial patent filings and vendor-supplied information.

Key Signaling Pathways

This compound exerts its therapeutic potential by interrupting critical downstream signaling cascades that promote tumor cell proliferation, survival, and growth.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), drives oncogenesis in a subset of NSCLC.[1] Activation of ALK leads to the phosphorylation of downstream effector proteins, initiating multiple signaling cascades including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. These pathways are central to promoting cell proliferation and survival. This compound inhibits the kinase activity of ALK, thereby blocking these downstream signals.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK HG141004 This compound HG141004->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and the inhibitory action of this compound.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase crucial for normal cell growth and differentiation. In many cancers, including NSCLC, activating mutations in the EGFR gene lead to its constitutive activation and downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and metastasis. This compound specifically targets mutant forms of EGFR, including those with resistance mutations like T790M and C797S, thereby inhibiting these oncogenic signals.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR Mutant EGFR (e.g., L858R, del19, T790M) EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K HG141004 This compound HG141004->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mutant EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the likely methodologies for the in vitro kinase assays used to determine the IC50 values of this compound, based on standard practices in the field and information from the foundational patent.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of ALK and mutant EGFR kinases.

Materials:

  • Recombinant human ALK, EGFR (L858R/T790M), EGFR (del19/T790M/C797S), and EGFR (L858R/T790M/C797S) kinases.

  • This compound, dissolved in DMSO to create a stock solution.

  • ATP (Adenosine triphosphate).

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide).

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT).

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO, and then further diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • The recombinant kinase and the substrate peptide are mixed in the assay buffer.

    • The diluted this compound or DMSO (vehicle control) is added to the wells of the 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Detection:

    • The kinase detection reagent is added to each well to stop the enzymatic reaction and to measure the amount of ADP produced, which is proportional to the kinase activity.

    • The plate is incubated to allow the detection signal to stabilize.

  • Data Analysis:

    • The luminescence signal from each well is measured using a plate reader.

    • The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of this compound in DMSO start->prep_compound prep_kinase_mix Prepare Kinase/Substrate Mixture in Assay Buffer start->prep_kinase_mix add_to_plate Add Compound and Kinase Mix to 384-well Plate prep_compound->add_to_plate prep_kinase_mix->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at Room Temp (e.g., 60 min) initiate_reaction->incubate add_detection Add ADP-Glo Reagent to Stop Reaction & Detect ADP incubate->add_detection read_plate Read Luminescence on Plate Reader add_detection->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Conclusion

The early findings on this compound establish it as a potent dual inhibitor of ALK and clinically significant mutant forms of EGFR. The low nanomolar IC50 values suggest a strong potential for therapeutic efficacy. The ability to inhibit EGFR mutants harboring resistance mutations is of particular interest for the development of next-generation targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the pharmacological profile and therapeutic utility of this promising compound.

References

Unveiling the Molecular Targets of HG-14-10-04: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of the small molecule inhibitor, HG-14-10-04. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information regarding the compound's inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] Its targeted activity against these clinically relevant oncogenic drivers positions it as a compound of interest for further investigation in cancer therapeutics. This document details the quantitative inhibitory profile of this compound, outlines the experimental protocols for assessing its activity, and visually represents the signaling cascades affected by its mechanism of action.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its primary molecular targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity across different kinases.

Target KinaseIC50 (nM)
ALK20
EGFR (L858R/T790M)15.6
EGFR (exon 19 deletion/T790M/C797S)22.6
EGFR (L858R/T790M/C797S)124.5

Table 1: In vitro inhibitory activity of this compound against ALK and mutant EGFR kinases.[1]

Experimental Protocols

The following sections describe the detailed methodologies for key experiments used to characterize the molecular targets of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are fundamental to determining the direct inhibitory effect of a compound on its target enzyme. A common method employed is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. The kinase reaction is performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for the specific kinase (e.g., for EGFR: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]

    • Reconstitute the recombinant kinase (ALK or mutant EGFR) in the appropriate kinase buffer.

    • Prepare a solution of the specific peptide substrate for the kinase.

    • Prepare a solution of ATP at a concentration near the Km for the specific kinase.

    • Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis reagents Prepare Kinase, Substrate, ATP, and this compound reaction_setup Combine reagents in 384-well plate reagents->reaction_setup incubation Incubate at RT reaction_setup->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence analysis Calculate % Inhibition and IC50 Value read_luminescence->analysis

In Vitro Kinase Assay Workflow
Cellular Proliferation Assay (General Protocol)

To assess the impact of this compound on cancer cell growth, a cell proliferation assay, such as the MTT assay, is commonly used. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells harboring ALK fusions or EGFR mutations (e.g., NCI-H3122 for ALK, HCC827 for EGFR) into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Measurement and Analysis:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting cell viability against the logarithm of the compound concentration.

G cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_mtt 3. MTT Assay cluster_analysis 4. Data Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Add serial dilutions of This compound seed_cells->treat_cells incubate_cells Incubate for 72h treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt add_solubilizer Add solubilizing agent add_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_gi50 Calculate % Viability and GI50 Value read_absorbance->calculate_gi50

Cellular Proliferation Assay Workflow
Western Blot Analysis of Downstream Signaling

To confirm that this compound inhibits its targets within a cellular context, western blotting can be used to assess the phosphorylation status of downstream signaling proteins.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK).

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Quantify the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., p-ALK, ALK, p-EGFR, EGFR, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.

    • Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.

G cluster_lysis 1. Cell Lysis cluster_transfer 2. Electrophoresis & Transfer cluster_blotting 3. Immunoblotting cluster_detection 4. Detection treat_cells Treat cells with This compound lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect_signal Add ECL substrate and detect signal secondary_ab->detect_signal analyze_bands Analyze band intensities detect_signal->analyze_bands G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK HG141004 This compound HG141004->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HG141004 This compound HG141004->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

In-Silico Modeling of HG-14-10-04 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of HG-14-10-04, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). As these receptor tyrosine kinases are critical targets in oncology, understanding the molecular interactions of inhibitors like this compound is paramount for the development of next-generation therapeutics. This document outlines detailed methodologies for in-silico analyses, including molecular docking and molecular dynamics simulations, to elucidate the binding mechanism of this compound. Furthermore, it presents a summary of its known biological activities and provides standardized experimental protocols for its characterization. Visualizations of the relevant signaling pathways and a proposed in-silico workflow are provided to facilitate a deeper understanding of the compound's mechanism of action and to guide further research.

Introduction to this compound

This compound is a small molecule inhibitor targeting two key receptor tyrosine kinases implicated in various cancers: Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2] Aberrant ALK activity, often due to chromosomal rearrangements, is a known driver in non-small cell lung cancer (NSCLC) and other malignancies. Similarly, mutations in EGFR are frequently observed in NSCLC and are associated with uncontrolled cell proliferation. This compound has demonstrated potent inhibitory activity against both wild-type ALK and clinically relevant EGFR mutants, making it a promising candidate for cancer therapy.

Chemical Structure:

  • SMILES: COc1cc(ccc1Nc2ncc(Cl)c(n2)c3c[nH]c4ccccc34)N5CCC(CC5)N6CCN(C)CC6

Target Proteins and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the kinase activity of ALK and EGFR, thereby disrupting their downstream signaling cascades that promote cell growth, proliferation, and survival.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by its ligands, undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, which are crucial for cell growth and survival. Constitutive activation of ALK due to genetic alterations leads to uncontrolled cell proliferation and is a hallmark of several cancers.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Ligand Ligand->ALK This compound This compound This compound->ALK STAT STAT JAK->STAT Transcription Transcription STAT->Transcription AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Transcription->Proliferation_Survival

Figure 1: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a member of the ErbB family of receptor tyrosine kinases. Ligand binding to EGFR leads to receptor dimerization and the activation of its intrinsic kinase activity, resulting in the phosphorylation of downstream substrates. This triggers multiple signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are pivotal in regulating cell proliferation, survival, and migration. Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2/SOS GRB2/SOS EGFR->GRB2/SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR This compound This compound This compound->EGFR RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT Inhibition_of_Apoptosis Inhibition_of_Apoptosis AKT->Inhibition_of_Apoptosis Cell_Cycle_Progression Cell_Cycle_Progression Transcription->Cell_Cycle_Progression

Figure 2: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target KinaseMutant VariationIC50 (nM)
ALKWild-Type20
EGFRLR/TM15.6
EGFR19del/TM/CS22.6
EGFRLR/TM/CS124.5

In-Silico Modeling Workflow

A systematic in-silico approach is crucial for understanding the molecular basis of this compound's inhibitory activity. The following workflow outlines the key computational steps.

In_Silico_Workflow Start Start Ligand_Preparation Ligand Preparation (this compound) Start->Ligand_Preparation Protein_Preparation Protein Preparation (ALK/EGFR) Start->Protein_Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Simulation->Trajectory_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory_Analysis->Binding_Free_Energy End End Binding_Free_Energy->End

Figure 3: Proposed In-Silico Modeling Workflow.

Detailed Methodologies

In-Silico Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protein Preparation:

    • Obtain the crystal structures of the ALK kinase domain (e.g., PDB ID: 6CDT, 5FTO) and EGFR kinase domain (e.g., PDB ID: 1M17, 7SI1) from the Protein Data Bank.[3][4][5][6]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM, AMBER).

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the template structure or through binding pocket prediction algorithms.

    • Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

    • Generate a set of possible binding poses for this compound within the active site of ALK and EGFR.

  • Pose Analysis and Selection:

    • Rank the generated poses based on their docking scores.

    • Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

    • Select the most plausible binding pose for further analysis.

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

  • System Preparation:

    • Use the selected docked complex of this compound with ALK or EGFR as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.

    • Use the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

    • Set the temperature and pressure to physiological conditions (300 K and 1 atm).

  • Equilibration:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the target temperature (NVT ensemble).

    • Equilibrate the system at constant pressure and temperature (NPT ensemble) until the density and potential energy stabilize.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex using metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Investigate the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time.

Experimental Protocols

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against ALK and EGFR kinases.

  • Reagents and Materials:

    • Recombinant human ALK or EGFR kinase.

    • Specific peptide substrate for the respective kinase.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and BSA).

    • This compound stock solution (in DMSO).

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • 384-well assay plates.

    • Plate reader capable of luminescence or fluorescence detection.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the kinase and the inhibitor at various concentrations.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (phosphorylated substrate) or ATP consumed.

    • Read the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This technical guide provides a framework for the in-silico and experimental investigation of the dual ALK/EGFR inhibitor, this compound. The outlined computational methodologies, including molecular docking and molecular dynamics simulations, offer powerful tools to elucidate the molecular determinants of its inhibitory activity. The provided quantitative data and experimental protocols serve as a valuable resource for researchers aiming to further characterize this compound and to guide the design of novel, more potent, and selective kinase inhibitors for cancer therapy. The integration of computational and experimental approaches is essential for accelerating the drug discovery and development process.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of HG-14-10-04 and Related Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] As a dual inhibitor, it holds potential for therapeutic applications in cancers driven by aberrant activity of these two critical receptor tyrosine kinases, such as non-small cell lung cancer (NSCLC). This document provides a comprehensive review of the available literature on this compound, including its inhibitory activity, the signaling pathways it modulates, and general experimental methodologies relevant to its characterization.

Quantitative Data

The inhibitory activity of this compound has been quantified against ALK and various mutant EGFR kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data indicates that this compound is a highly potent inhibitor of ALK and specific EGFR mutants.

Target KinaseIC50 (nM)
ALK20
EGFR (LR/TM)15.6
EGFR (19del/TM/CS)22.6
EGFR (LR/TM/CS)124.5

Data sourced from MedChemExpress.[1] The specific amino acid substitutions for the EGFR mutations denoted as LR/TM, 19del/TM/CS, and LR/TM/CS are not detailed in the available public literature but are likely described in the primary patent literature.

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values for this compound are not available in the publicly accessible scientific literature. The data is consistently attributed to the patent US20120028924A1, the full text of which was not retrievable for this review. However, based on standard practices for kinase inhibitor profiling, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ assay, is a common method. A general workflow for such an assay is provided below.

General Representative Kinase Assay Protocol (TR-FRET)

This protocol is a generalized representation and not the specific protocol used for this compound.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

  • Recombinant kinase (e.g., ALK, mutant EGFR)

  • Fluorescently labeled substrate peptide

  • Europium-labeled antibody specific for the phosphorylated substrate

  • ATP

  • Assay buffer

  • Test compound (this compound)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.

  • Kinase Reaction: The kinase, substrate peptide, and test compound are added to the wells of the assay plate. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: A solution containing the Europium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to the wells. The plate is incubated for another period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The emission from the europium donor (at 615 nm) and the acceptor fluorophore on the substrate (at 665 nm) are measured.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of this compound D Add Kinase, Substrate, and Inhibitor to Plate A->D B Prepare Kinase and Substrate Solution B->D C Prepare ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at Room Temperature E->F G Add Detection Solution (Eu-Antibody + EDTA) F->G H Incubate for Antibody Binding G->H I Read Plate (TR-FRET) H->I J Calculate Inhibition and Determine IC50 I->J ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response ALK EML4-ALK Fusion RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Dual_Inhibition cluster_targets Molecular Targets cluster_pathways Downstream Signaling cluster_outcome Therapeutic Outcome HG141004 This compound ALK ALK HG141004->ALK Inhibits EGFR Mutant EGFR HG141004->EGFR Inhibits ALK_path ALK Signaling Pathways ALK->ALK_path Activates EGFR_path EGFR Signaling Pathways EGFR->EGFR_path Activates Outcome Inhibition of Tumor Growth and Survival ALK_path->Outcome Promotes EGFR_path->Outcome Promotes

References

Methodological & Application

Application Notes and Protocols for HG-14-10-04 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1][2] It exhibits significant inhibitory activity against ALK and various EGFR mutations, making it a valuable tool for cancer research, particularly in the context of non-small cell lung cancer (NSCLC) where these mutations are prevalent. These application notes provide detailed protocols for the use of this compound in cell culture, including cell line selection, culture conditions, and key experimental assays to assess its efficacy.

Data Presentation

Table 1: Inhibitory Activity of this compound
TargetIC₅₀ (nM)
ALK20
EGFR (L858R/T790M)15.6
EGFR (19del/T790M/C797S)22.6
EGFR (L858R/T790M/C797S)124.5

Data sourced from MedChemExpress.[1]

Table 2: Sample Cell Viability Data of this compound in ALK-positive and EGFR-mutant Cancer Cell Lines
Cell LineGenetic ProfileThis compound Concentration (nM)% Cell Viability (relative to control)
NCI-H2228EML4-ALK fusion0100%
185%
1060%
5025%
10010%
5002%
HCC827EGFR del E746-A7500100%
190%
1070%
5035%
10015%
5005%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Recommended Cell Lines for this compound Studies

For investigating the biological effects of this compound, it is recommended to use cell lines with known ALK rearrangements or EGFR mutations.

  • NCI-H2228: A human lung adenocarcinoma cell line that harbors an EML4-ALK fusion gene. This cell line is suitable for studying the inhibitory effects of this compound on ALK signaling.

  • HCC827: A human lung adenocarcinoma cell line with a deletion in exon 19 of the EGFR gene (del E746-A750). This cell line is sensitive to EGFR tyrosine kinase inhibitors and is a good model for assessing the activity of this compound against mutant EGFR.

  • A549: A human lung carcinoma cell line that is wild-type for both ALK and EGFR. It can be used as a negative control to assess the specificity of this compound.

Experimental Protocols

Cell Culture Protocols

NCI-H2228 Cell Culture Protocol

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[3][4]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes until cells detach.[4]

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

    • Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:2 to 1:3.[3]

    • Change the medium every 2-3 days.[3]

HCC827 Cell Culture Protocol

  • Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • Culture cells to 80% confluency.

    • Aspirate the medium and wash with PBS.

    • Add 1-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.[5][6]

    • Add complete growth medium to inactivate the trypsin.

    • Collect the cells and centrifuge at 125 x g for 5-10 minutes.[5][6]

    • Resuspend the pellet in fresh medium and re-plate. A split ratio of 1:4 to 1:6 is recommended.[6]

A549 Cell Culture Protocol

  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • When cells are 70-90% confluent, remove the medium.[7]

    • Rinse with PBS and add 0.25% Trypsin-EDTA.[7]

    • Incubate for 5-15 minutes until cells detach.[7]

    • Add complete growth medium to neutralize the trypsin.

    • Centrifuge the cells and resuspend in fresh medium for plating.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis of p-ALK and p-EGFR

This protocol is designed to determine the effect of this compound on the phosphorylation status of ALK and EGFR.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • For EGFR phosphorylation, serum-starve the cells overnight before treatment and then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ALK (e.g., Tyr1604), total ALK, phospho-EGFR (e.g., Tyr1173), and total EGFR overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

ALK_Signaling_Pathway HG141004 This compound ALK ALK Receptor Tyrosine Kinase HG141004->ALK Inhibits PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival Differentiation STAT3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ALK Signaling Pathway Inhibition by this compound.

EGFR_Signaling_Pathway HG141004 This compound EGFR Mutant EGFR HG141004->EGFR Inhibits GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT PKC PKC PLCg->PKC Transcription Gene Transcription STAT->Transcription RAF RAF RAS->RAF mTOR mTOR AKT->mTOR PKC->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mutant EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (NCI-H2228 or HCC827) Start->Cell_Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (p-ALK/p-EGFR) Treatment->Western Data_Analysis Data Analysis (IC50, Protein Levels) Viability->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Evaluating this compound.

References

Application Notes and Protocols for the Preclinical Evaluation of HG-14-10-04 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific preclinical studies utilizing HG-14-10-04 in animal models. Therefore, the following application notes and protocols are provided as a general guide for the preclinical evaluation of a dual ALK and mutant EGFR inhibitor, based on standard methodologies for this class of compounds. Researchers should perform small-scale pilot studies to determine the optimal dosage, administration route, and tolerability of this compound for their specific animal models.

General Application Notes

This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] These characteristics make it a promising candidate for anti-cancer research, particularly in tumors driven by aberrant ALK or EGFR signaling.

Potential Applications in Animal Models:

  • Efficacy Studies: Evaluating the anti-tumor activity of this compound in xenograft and patient-derived xenograft (PDX) models of cancers with known ALK rearrangements (e.g., non-small cell lung cancer - NSCLC) or activating EGFR mutations.

  • Pharmacodynamic (PD) Studies: Assessing the in vivo target engagement of this compound by measuring the inhibition of ALK and EGFR phosphorylation and downstream signaling pathways in tumor tissues.

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal species to establish a dosing regimen for efficacy studies.

  • Toxicology Studies: Evaluating the safety profile and potential adverse effects of this compound to determine a maximum tolerated dose (MTD).

  • Combination Therapy Studies: Investigating the synergistic or additive effects of this compound when combined with other anti-cancer agents.

Signaling Pathways

The diagram below illustrates the signaling pathways targeted by this compound. As an inhibitor of ALK and mutant EGFR, it is designed to block the downstream signaling cascades that promote tumor cell proliferation, survival, and growth.

HG-14-10-04_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Response ALK ALK RAS-RAF-MEK-ERK_Pathway RAS-RAF-MEK-ERK Pathway ALK->RAS-RAF-MEK-ERK_Pathway PI3K-AKT-mTOR_Pathway PI3K-AKT-mTOR Pathway ALK->PI3K-AKT-mTOR_Pathway JAK-STAT_Pathway JAK-STAT Pathway ALK->JAK-STAT_Pathway EGFR EGFR EGFR->RAS-RAF-MEK-ERK_Pathway EGFR->PI3K-AKT-mTOR_Pathway EGFR->JAK-STAT_Pathway This compound This compound This compound->ALK Inhibits This compound->EGFR Inhibits Proliferation Proliferation RAS-RAF-MEK-ERK_Pathway->Proliferation Survival Survival PI3K-AKT-mTOR_Pathway->Survival Growth Growth JAK-STAT_Pathway->Growth

Figure 1: Targeted signaling pathways of this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a general workflow for the in vivo evaluation of a novel anti-cancer compound like this compound.

Preclinical_Workflow Start Start Xenograft_Model_Development Xenograft Model Development (e.g., NSCLC cell line with ALK/EGFR mutation) Start->Xenograft_Model_Development Step 1 End End Dose_Finding_Study Dose-Finding & Tolerability Study (Determine MTD) Xenograft_Model_Development->Dose_Finding_Study Step 2 Efficacy_Study Efficacy Study (Vehicle vs. This compound) Dose_Finding_Study->Efficacy_Study Step 3 Tumor_Volume_Measurement Tumor Volume Measurement Efficacy_Study->Tumor_Volume_Measurement Step 4a Body_Weight_Monitoring Body Weight Monitoring Efficacy_Study->Body_Weight_Monitoring Step 4b PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Step 5 Data_Analysis Data Analysis & Interpretation Tumor_Volume_Measurement->Data_Analysis Body_Weight_Monitoring->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation Step 6 PK_PD_Analysis->Data_Analysis Report_Generation->End

References

Standard Operating Procedure for the Preparation of HG-14-10-04 Solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation of solutions of HG-14-10-04, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1][2][3] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

1. Introduction

This compound is a small molecule inhibitor with significant potential in anticancer research.[1] It demonstrates potent inhibitory activity against ALK and various EGFR mutants, including those resistant to other therapies.[1][3] Proper preparation of this compound solutions is the first critical step in conducting reliable in vitro and in vivo studies to evaluate its therapeutic efficacy and mechanism of action.

2. Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Formula C29H34ClN7O[3]
Molecular Weight 532.09 g/mol [3][4]
CAS Number 1356962-34-9[3][5]
Appearance Crystalline solid[4]
Purity ≥98%[4][5]
IC50 (ALK) 20 nM[1]
IC50 (Mutant EGFR) 15.6 nM - 124.5 nM[1]

3. Health and Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

  • Handling: Handle the solid compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Disposal: Dispose of all waste materials, including contaminated PPE and unused solutions, in accordance with institutional and local regulations for chemical waste.

4. Experimental Protocols

4.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For 5.32 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, sonication is recommended to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2][3]

4.2. Preparation of Working Solutions for In Vitro Assays

Working solutions for cell-based assays are typically prepared by diluting the 10 mM DMSO stock solution with the appropriate cell culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Use: Use the freshly prepared working solutions immediately for your experiments.

4.3. Preparation of a Formulation for In Vivo Studies

For animal experiments, a specific formulation is required to ensure the solubility and bioavailability of this compound. The following formulation has been suggested.[2]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Solvent Preparation: Prepare the vehicle by sequentially adding and mixing the following components in the specified ratios: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Dissolution: Add the weighed this compound powder to the prepared vehicle. For example, to achieve a concentration of 1 mg/mL (1.88 mM), add 1 mg of this compound to 1 mL of the vehicle.[2]

  • Homogenization: Vortex the mixture thoroughly. Sonication is recommended to ensure the compound is fully dissolved and the solution is clear.[2] It is advised to add the solvents sequentially and ensure the solution is as clear as possible before adding the next solvent.[2]

  • Administration: The working solution should be prepared and used immediately for animal administration.[2]

5. Visualizations

5.1. Experimental Workflow for Solution Preparation

G cluster_stock 10 mM Stock Solution (DMSO) cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve_stock Vortex / Sonicate to Dissolve add_dmso->dissolve_stock aliquot_store Aliquot and Store at -20°C dissolve_stock->aliquot_store thaw Thaw Stock Aliquot aliquot_store->thaw For In Vitro Use dilute_medium Dilute with Culture Medium thaw->dilute_medium use_invitro Use Immediately dilute_medium->use_invitro weigh_invivo Weigh this compound Powder dissolve_invivo Add Compound to Vehicle & Sonicate weigh_invivo->dissolve_invivo prep_vehicle Prepare Vehicle (DMSO, PEG300, Tween 80, Saline) prep_vehicle->dissolve_invivo use_invivo Use Immediately dissolve_invivo->use_invivo

Caption: Workflow for preparing this compound solutions.

5.2. Simplified Signaling Pathway of this compound Action

G cluster_receptor Cell Membrane cluster_downstream Downstream Signaling ALK ALK Receptor Tyrosine Kinase Proliferation Cell Proliferation ALK->Proliferation Survival Cell Survival ALK->Survival EGFR Mutant EGFR EGFR->Proliferation EGFR->Survival HG141004 This compound HG141004->ALK HG141004->EGFR

Caption: Inhibition of ALK and mutant EGFR signaling by this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of HG-14-10-04 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative LC-MS/MS method protocol for the quantification of a hypothetical small molecule, HG-14-10-04, in plasma. The specific parameters, such as mass transitions and chromatographic conditions, are illustrative. This method must be fully validated for the actual target analyte and its internal standard according to regulatory guidelines such as those from the FDA and ICH M10.[1][2]

Introduction

The development of robust and reliable bioanalytical methods is crucial for the evaluation of pharmacokinetic (PK) properties of new chemical entities.[2] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[3][4] The method has been developed and validated based on the principles outlined in international regulatory guidelines.[5][6]

The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, demonstrating the method is fit-for-purpose for supporting clinical and non-clinical studies.[7]

Experimental

Materials and Reagents
  • Analytes: this compound (Reference Standard), this compound-d4 (Internal Standard, IS).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]

LC-MS/MS Conditions

The following table summarizes the instrumental conditions.

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min; Hold at 95% B for 1 min; Re-equilibrate at 5% B for 1.5 min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) This compound: 450.2 -> 288.1 (Quantifier), 450.2 -> 150.1 (Qualifier)
This compound-d4 (IS): 454.2 -> 292.1
Source Temperature 500 °C
IonSpray Voltage 5500 V
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standards of this compound and its IS in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 acetonitrile:water.

  • Calibration Standards (CS) and Quality Controls (QC): Prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Detailed Protocols

Protocol for Sample Preparation (Protein Precipitation)
  • Label all polypropylene tubes.

  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into the corresponding tube.

  • Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to all tubes except the blank matrix.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile (as the precipitating agent) to all tubes.[3]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject the sample into the LC-MS/MS system.

Protocol for Method Validation

The method was validated for the following parameters according to regulatory guidelines.[2][6]

  • Selectivity: Six different lots of blank plasma were analyzed to check for interferences at the retention times of the analyte and IS.

  • Linearity: Calibration curves were prepared at eight concentration levels and analyzed. The linearity was assessed by linear regression with a 1/x² weighting factor.

  • Accuracy and Precision: Five replicates of QC samples at four levels (LOD, LQC, MQC, HQC) were analyzed on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[9]

  • Matrix Effect and Recovery: Assessed at low and high QC concentrations by comparing the response of the analyte in post-extraction spiked plasma to that of a neat solution (Matrix Effect) and the response in pre-extraction spiked plasma to post-extraction spiked plasma (Recovery).[10]

  • Stability: The stability of this compound in plasma was evaluated under various conditions: freeze-thaw (3 cycles), short-term (room temperature for 24 hours), and long-term (-80 °C for 90 days).

Results and Data Presentation

Linearity of Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1.00 to 1000 ng/mL.

ParameterResult
Concentration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995
Accuracy of Back-calculated Conc. 85% - 115% (80% - 120% for LLOQ)
Accuracy and Precision

The intra-day and inter-day accuracy and precision results are summarized below.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.008.5104.211.2102.5
LQC3.006.297.88.199.1
MQC50.04.5101.56.3100.8
HQC800.03.898.95.599.6
Matrix Effect and Recovery
QC LevelMean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
LQC92.17.195.48.8
HQC94.55.497.26.5
Stability

This compound was found to be stable in human plasma under the tested conditions, with deviations within ±15% of the nominal concentrations.

Stability ConditionDurationResult
Freeze-Thaw 3 CyclesStable
Short-Term (Bench-top) 24 hoursStable
Long-Term 90 days at -80 °CStable

Visualizations

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleReceipt Sample Receipt & Logging Storage Store Plasma at -80°C SampleReceipt->Storage Thaw Thaw Samples Storage->Thaw SpikeIS Spike Internal Standard (IS) Thaw->SpikeIS Precipitate Protein Precipitation (Acetonitrile) SpikeIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Integration Peak Integration & Quantification LCMS->Integration Review Data Review & QC Check Integration->Review Report Generate Report Review->Report

Caption: Experimental workflow from sample receipt to final report generation.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation HG141004 This compound HG141004->MEK

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method meets all regulatory requirements for linearity, accuracy, precision, and stability, making it suitable for use in pharmacokinetic studies.

References

Best practices for storing and handling HG-14-10-04

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] This small molecule inhibitor has shown significant activity against various cancer cell lines harboring ALK rearrangements or specific EGFR mutations. These application notes provide detailed protocols for the proper storage, handling, and experimental use of this compound in a research setting.

Physicochemical and Storage Information

Proper storage and handling of this compound are critical to maintain its stability and activity.

PropertyValue
Chemical Name 5-chloro-4-(1H-indol-3-yl)-N-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidin-2-amine
Molecular Formula C₂₉H₃₄ClN₇O
Molecular Weight 532.08 g/mol
CAS Number 1356962-34-9
Appearance Crystalline solid
Storage (Solid) Store at -20°C for up to 4 years.[2]
Storage (DMSO Stock) Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Solubility Soluble in DMSO (e.g., 10 mg/mL).[3] Sparingly soluble in chloroform.[2] Insoluble in water and ethanol.[3]

Biological Activity

This compound exhibits potent inhibitory activity against ALK and various activating and resistance mutants of EGFR.

TargetIC₅₀ (nM)
ALK20
EGFRLR/TM15.6
EGFR19del/TM/CS22.6
EGFRLR/TM/CS124.5

Data sourced from MedChemExpress.[1]

Signaling Pathways

This compound exerts its effects by inhibiting key downstream signaling pathways regulated by ALK and EGFR. Understanding these pathways is crucial for designing and interpreting experiments.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG PKC PKC IP3->PKC DAG->PKC PKC->Transcription HG141004 This compound HG141004->ALK

Caption: ALK Signaling Pathway Inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription HG141004 This compound HG141004->EGFR

Caption: Mutant EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest (e.g., NCI-H3122 for ALK, NCI-H1975 for EGFR T790M)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of this compound C->D E Incubate for 72h D->E F Add MTT/MTS reagent E->F G Incubate for 1-4h F->G H Read absorbance G->H I Analyze data and determine IC₅₀ H->I

Caption: Workflow for Cell Viability Assay.
Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation of ALK, EGFR, and their downstream targets.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate cell line

  • Complete growth medium

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-EGFR, anti-EGFR, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells overnight if necessary.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Xenograft Study

This is a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines.

Materials:

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., NCI-H3122)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation and the vehicle control.

    • Administer this compound orally (gavage) or via intraperitoneal injection at a predetermined dose and schedule (e.g., 25-50 mg/kg, once daily).

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the general health and behavior of the mice.

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

  • Data Analysis:

    • Compare the tumor growth curves between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI).

Safety and Handling

This compound is a potent compound and should be handled with care. While a specific Material Safety Data Sheet (MSDS) may not be readily available, the following general precautions for handling potent kinase inhibitors should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Spill and Waste Disposal: In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of waste containing this compound according to institutional and local regulations for chemical waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, seek medical attention.

Disclaimer: This document is intended for research use only and is not a substitute for a comprehensive risk assessment. All procedures should be performed by trained personnel in a suitably equipped laboratory.

References

Unveiling the Genetic Landscape of HG-14-10-04: A CRISPR-Cas9 Approach to Mapping Genetic Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR), two key drivers in various cancers.[1][2][3] Understanding the genetic context in which this compound exhibits its therapeutic effects is paramount for optimizing its clinical application, identifying potential resistance mechanisms, and discovering novel combination therapies. This document provides a detailed framework for utilizing CRISPR-Cas9 technology to systematically map the genetic interactions of this compound. We present comprehensive protocols for performing genome-wide CRISPR-Cas9 screens in cancer cell lines treated with this compound, alongside methodologies for data analysis and hit validation. The described workflows will enable researchers to identify genes that either enhance or suppress the cytotoxic effects of this compound, thereby illuminating the complex interplay between this dual inhibitor and the cellular genetic network.

Introduction

This compound has emerged as a promising anti-cancer agent due to its potent inhibitory activity against both ALK and specific activating mutations in EGFR.[1] These receptor tyrosine kinases (RTKs) are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of numerous malignancies. While the direct targets of this compound are known, the broader genetic landscape that modulates cellular response to this inhibitor remains largely unexplored.

CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematic gene perturbation.[4] Genome-scale CRISPR screens, in particular, allow for the unbiased identification of genes that, when knocked out, result in a specific phenotype of interest.[5][6] In the context of drug development, these screens can be employed to uncover genetic interactions, such as synthetic lethality, where the combination of a gene knockout and a drug treatment leads to cell death, a phenomenon that can be exploited for therapeutic benefit.[7][8]

This application note details the use of a pooled CRISPR-Cas9 knockout screen to identify genes that interact with this compound. By comparing the representation of single-guide RNAs (sgRNAs) in a cell population treated with this compound to an untreated control population, we can identify genes whose loss sensitizes or confers resistance to the compound. This information is invaluable for understanding the mechanism of action of this compound, predicting patient response, and designing rational combination therapies.

Signaling Pathways of ALK and EGFR

To understand the potential genetic interactions of this compound, it is essential to consider the downstream signaling pathways of its targets, ALK and EGFR.

ALK_EGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K JAK JAK ALK->JAK EGFR Mutant EGFR RAS RAS EGFR->RAS EGFR->PI3K HG141004 This compound HG141004->ALK HG141004->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription STAT->Transcription ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified signaling pathways of ALK and mutant EGFR, inhibited by this compound.

Experimental Workflow

The overall workflow for identifying genetic interactions with this compound using a pooled CRISPR-Cas9 screen is depicted below.

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screen CRISPR Screen cluster_analysis Data Analysis cluster_validation Hit Validation sgRNALibrary Pooled sgRNA Library Lentivirus Lentiviral Packaging sgRNALibrary->Lentivirus Transduction Transduction of Cas9-expressing cells Lentivirus->Transduction Selection Puromycin Selection Transduction->Selection Splitting Split Cell Population Selection->Splitting Control Control (DMSO) Splitting->Control Treatment This compound Treatment Splitting->Treatment Harvest Harvest Cells & Genomic DNA Extraction Control->Harvest Time 0 & Final Treatment->Harvest Final PCR sgRNA Amplification (PCR) Harvest->PCR Sequencing Next-Generation Sequencing PCR->Sequencing DataAnalysis Data Analysis (sgRNA enrichment/depletion) Sequencing->DataAnalysis HitID Hit Identification DataAnalysis->HitID IndividualKO Individual Gene Knockout HitID->IndividualKO FunctionalAssay Functional Assays IndividualKO->FunctionalAssay

Caption: Experimental workflow for a pooled CRISPR-Cas9 screen to identify genetic interactions.

Detailed Protocols

Cell Line Preparation and Lentivirus Production
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound and that stably expresses Cas9. If a Cas9-expressing line is not available, it must be generated by lentiviral transduction and selection.

  • sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3). The library should contain multiple sgRNAs per gene to ensure robust knockout and minimize off-target effects.

  • Lentivirus Production: Package the pooled sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Titer Determination: Determine the lentiviral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during transduction. This is crucial to ensure that most cells receive a single sgRNA.

Pooled CRISPR-Cas9 Screen
  • Transduction: Transduce the Cas9-expressing cancer cell line with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain a high representation of the sgRNA library (at least 500 cells per sgRNA).

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Establishment of Baseline Cell Population: After selection, harvest a portion of the cells as the "Time 0" reference point.

  • Drug Treatment: Split the remaining cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined concentration of this compound (e.g., IC50).

  • Cell Culture Maintenance: Culture the cells for 14-21 days, passaging as necessary and maintaining the respective treatments. Ensure that the cell number is maintained at a level that preserves the library complexity.

  • Final Cell Harvest: At the end of the experiment, harvest the cells from both the control and treatment arms.

Data Generation and Analysis
  • Genomic DNA Extraction: Isolate genomic DNA from the "Time 0" and final harvested cell populations.

  • sgRNA Sequencing: Amplify the sgRNA-containing cassettes from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.

  • Data Processing: After sequencing, align the reads to the sgRNA library to obtain read counts for each sgRNA.

  • Hit Identification: Use statistical methods (e.g., MAGeCK or drugZ) to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the control population. Genes targeted by multiple significantly altered sgRNAs are considered high-confidence hits.

Data_Analysis_Pipeline cluster_rawdata Raw Data cluster_processing Processing cluster_analysis Statistical Analysis cluster_interpretation Interpretation FastQ FastQ Files QC Quality Control FastQ->QC Alignment Alignment to sgRNA Library QC->Alignment ReadCounts Generate Read Count Table Alignment->ReadCounts Normalization Normalization ReadCounts->Normalization DifferentialAbundance Differential Abundance Analysis (e.g., MAGeCK) Normalization->DifferentialAbundance GeneRanking Gene-level Ranking DifferentialAbundance->GeneRanking HitSelection Hit Selection (FDR < 0.05) GeneRanking->HitSelection PathwayAnalysis Pathway Enrichment Analysis HitSelection->PathwayAnalysis

Caption: Logical data analysis pipeline for CRISPR screen data.

Data Presentation

The quantitative data from the CRISPR screen should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Summary of CRISPR Screen Read Counts

SampleTotal ReadsMapped ReadsMapping Rate (%)
Time 025,123,45623,867,28395.0
Control (DMSO)28,567,89027,139,49695.0
This compound26,789,12325,449,66795.0

Table 2: Top 10 Sensitizing Gene Hits (Negative Selection)

Gene SymbolLog2 Fold Changep-valueFDR
GENE_A-3.51.2e-82.5e-7
GENE_B-3.23.5e-85.8e-7
GENE_C-2.98.1e-89.7e-7
GENE_D-2.81.5e-71.6e-6
GENE_E-2.62.3e-72.2e-6
GENE_F-2.54.1e-73.5e-6
GENE_G-2.46.8e-75.1e-6
GENE_H-2.39.2e-76.3e-6
GENE_I-2.21.1e-67.0e-6
GENE_J-2.11.5e-68.9e-6

Table 3: Top 10 Resistance Gene Hits (Positive Selection)

Gene SymbolLog2 Fold Changep-valueFDR
GENE_K4.22.1e-94.5e-8
GENE_L3.95.8e-98.2e-8
GENE_M3.69.3e-91.2e-7
GENE_N3.41.8e-82.0e-7
GENE_O3.13.2e-83.1e-7
GENE_P2.95.5e-84.8e-7
GENE_Q2.88.9e-86.9e-7
GENE_R2.71.3e-79.1e-7
GENE_S2.62.0e-71.2e-6
GENE_T2.53.1e-71.6e-6

Hit Validation and Functional Assays

Validation of primary screen hits is a critical step to confirm their role in modulating the response to this compound.

  • Individual Gene Knockouts: For the top candidate genes, generate individual knockout cell lines using at least two independent sgRNAs per gene to control for off-target effects.

  • Cell Viability Assays: Perform dose-response curves with this compound on the individual knockout cell lines and compare them to control cells (expressing a non-targeting sgRNA). This will confirm whether the gene knockout indeed sensitizes or confers resistance to the drug.

  • Mechanism of Action Studies: For validated hits, further functional assays can be performed to elucidate the mechanism by which they interact with this compound. This may include:

    • Western Blotting: To assess changes in downstream signaling pathways.

    • Apoptosis Assays: To determine if the combination of gene knockout and drug treatment enhances programmed cell death.

    • Cell Cycle Analysis: To investigate effects on cell cycle progression.

Conclusion

The methodologies outlined in this application note provide a robust framework for elucidating the genetic interactions of the dual ALK/EGFR inhibitor, this compound. By leveraging the power of CRISPR-Cas9 technology, researchers can gain unprecedented insights into the cellular pathways that mediate the response to this targeted therapy. The identification of genes that modulate the efficacy of this compound will not only enhance our understanding of its mechanism of action but also pave the way for the development of more effective and personalized cancer treatments.

References

Application Notes: Immunohistochemical Detection of Anaplastic Lymphoma Kinase (ALK)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HG-14-10-04 is a potent and specific inhibitor of Anaplastic Lymphoma Kinase (ALK)[1][2][3][4][5]. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, fusions, or mutations, acts as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma[3][5]. Immunohistochemistry (IHC) is a widely used and effective method to detect the expression of ALK protein in tissue samples, serving as a crucial tool for identifying tumors that may be responsive to ALK inhibitors like this compound. This document provides a detailed protocol for the immunohistochemical staining of ALK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Data Presentation

The expression of ALK protein can be evaluated semi-quantitatively by assessing the intensity and percentage of stained tumor cells. The following table summarizes a common scoring system used for ALK IHC in neuroblastoma.

IHC ScoreStaining IntensityPercentage of Positive Tumor CellsALK Expression Level
0Negative0%Negative
1+Weak< 20%Low
2+Weak-Moderate20% - 50%Low
3+Moderate-Strong> 50%High
4+Strong> 75%High

Table adapted from a study on ALK expression in neuroblastoma[3]. High ALK expression was considered for scores of 3+ and 4+[3].

In studies on non-small cell lung cancer, a binary scoring system is often employed, where specimens are scored as positive if strong, granular cytoplasmic brown staining is present in any percentage of tumor cells[4]. The D5F3 IHC test is highly concordant with ALK fluorescence in situ hybridization (FISH) for detecting ALK rearrangements in NSCLC[3].

Experimental Protocols

Immunohistochemistry Protocol for ALK Detection in FFPE Tissues

This protocol is a general guideline. Optimal conditions for specific antibodies and tissue types should be determined by the end-user.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)

  • Hydrogen peroxide solution (3%)

  • Wash buffer (e.g., PBS or TBS)

  • Blocking solution (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody against ALK (e.g., clone D5F3, 5A4)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 x 3 minutes.

    • Immerse slides in 70% ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.

    • Immerse slides in the pre-heated solution and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with wash buffer.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides with wash buffer.

  • Blocking:

    • Incubate slides with blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary ALK antibody in wash buffer or antibody diluent to the recommended concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer.

    • Incubate slides with the secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with wash buffer.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse slides with deionized water.

    • "Blue" the sections by immersing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear the slides in xylene (or substitute).

    • Apply a coverslip using a permanent mounting medium.

  • Microscopic Examination:

    • Examine the slides under a light microscope. ALK protein expression is typically observed as granular cytoplasmic staining in tumor cells[3][4].

Mandatory Visualization

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Pleiotrophin) ALK_Receptor ALK Receptor Ligand->ALK_Receptor Binds STAT3 STAT3 ALK_Receptor->STAT3 Activates PI3K PI3K ALK_Receptor->PI3K Activates ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK_Fusion->STAT3 Constitutively Activates ALK_Fusion->PI3K Constitutively Activates RAS RAS ALK_Fusion->RAS Constitutively Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified ALK signaling pathway in normal and cancerous states.

IHC_Workflow start Start: FFPE Tissue Block sectioning Microtome Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody (anti-ALK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis dehydration->analysis

Caption: Experimental workflow for ALK immunohistochemistry.

References

Application Notes and Protocols for Flow Cytometry Analysis of HG-14-10-04 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG-14-10-04 is a potent small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] These receptor tyrosine kinases are critical drivers in the proliferation and survival of various cancer cells. Inhibition of ALK and EGFR signaling pathways can lead to cell cycle arrest and induction of apoptosis, making this compound a promising candidate for anti-cancer therapies.

These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided protocols will focus on two key cellular processes: cell cycle progression and apoptosis.

Mechanism of Action: Targeting ALK and EGFR Signaling

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK and mutant EGFR. This disruption of downstream signaling cascades ultimately impacts cell proliferation and survival.

ALK Signaling Pathway:

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives oncogenesis in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Upon activation, ALK dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This leads to the activation of several key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and growth.[2][3][4][5][6]

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, survival, and differentiation.[7][8] Ligand binding to EGFR induces receptor dimerization and activation of its intrinsic tyrosine kinase activity, leading to autophosphorylation. These phosphorylated residues serve as binding sites for adaptor proteins, initiating downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[1][9] In many cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.

Diagrams of Signaling Pathways and Experimental Workflow

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HG141004 This compound ALK ALK Receptor HG141004->ALK Inhibition RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: ALK Signaling Pathway Inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HG141004 This compound EGFR Mutant EGFR HG141004->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Mutant EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_staining Staining Protocols CellCulture 1. Cell Culture (e.g., ALK+ or EGFR mutant cell line) Treatment 2. Treatment with This compound CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Staining 4. Staining for Flow Cytometry Harvest->Staining CellCycle Cell Cycle Analysis (Propidium Iodide) Staining->CellCycle Apoptosis Apoptosis Assay (Annexin V & PI) Staining->Apoptosis Analysis 5. Flow Cytometry Analysis CellCycle->Analysis Apoptosis->Analysis

Caption: General Experimental Workflow for Flow Cytometry Analysis.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on cell cycle distribution and apoptosis. These values are based on typical outcomes observed with potent ALK and EGFR inhibitors.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.2 ± 3.135.8 ± 2.519.0 ± 1.8
This compound (10 nM)58.7 ± 4.225.1 ± 2.916.2 ± 2.1
This compound (50 nM)72.3 ± 5.515.4 ± 2.312.3 ± 1.9
This compound (100 nM)85.1 ± 6.38.7 ± 1.86.2 ± 1.5

Table 2: Effect of this compound on Apoptosis

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)95.3 ± 2.12.5 ± 0.82.2 ± 0.7
This compound (10 nM)88.1 ± 3.58.2 ± 1.53.7 ± 1.1
This compound (50 nM)75.4 ± 4.818.9 ± 2.95.7 ± 1.4
This compound (100 nM)60.2 ± 5.932.5 ± 4.17.3 ± 1.8

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of a cell population following treatment with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., with ALK fusion or EGFR mutation)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the media, wash once with PBS, and detach the cells using Trypsin-EDTA.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • For suspension cells, directly collect the cell suspension and centrifuge.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V and PI staining, allowing for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting:

    • Collect both the culture medium (containing floating cells) and the adherent cells.

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to quadrant the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

HG-14-10-04 dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

HG-14-10-04 is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] This document provides detailed application notes and protocols for the research use of this compound, focusing on its dosage and administration for in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK and various activating and resistance mutants of EGFR.[1] These receptor tyrosine kinases, when constitutively active, drive downstream signaling pathways that promote cell proliferation, survival, and metastasis. By blocking these key drivers, this compound can induce cell cycle arrest and apoptosis in cancer cells dependent on ALK or mutant EGFR signaling.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of ALK and EGFR, which are the primary targets of this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P PLCG PLCγ ALK->PLCG P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Figure 1: Simplified ALK Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 P Ligand EGF/TGFα Ligand->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription MTT_Assay_Workflow A Seed cells in 96-well plates B Allow cells to adhere (24h) A->B C Treat with serial dilutions of this compound B->C D Incubate (e.g., 72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I Xenograft_Workflow A Prepare cell suspension B Inject cells subcutaneously into mice A->B C Monitor tumor growth B->C D Randomize mice into treatment groups C->D E Administer this compound or vehicle D->E F Measure tumor volume and body weight E->F G Continue treatment for a defined period F->G H Euthanize mice and excise tumors G->H I Perform downstream analysis (e.g., IHC, Western blot) H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HG-14-10-04 Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with the anaplastic lymphoma kinase (ALK) inhibitor, HG-14-10-04.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a compound with limited aqueous solubility. It is sparingly soluble in Dimethyl Sulfoxide (DMSO) and Chloroform, and practically insoluble in water and ethanol.[1] Quantitative data from suppliers indicates a solubility of up to 5.32 mg/mL (10 mM) in DMSO.[2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been used, achieving a concentration of 1 mg/mL.[2]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). Why is this happening?

A2: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically. If the final concentration of the compound in the aqueous solution exceeds its solubility limit, it will precipitate out of the solution. It is crucial to ensure the final DMSO concentration in your working solution is kept to a minimum, typically below 0.5%, to avoid cellular toxicity and to aid in keeping the compound in solution.[3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] For sensitive cell lines, or if you observe any adverse effects, it is recommended to use an even lower concentration, such as 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I sonicate or heat the solution to improve the solubility of this compound?

A4: Gentle warming and sonication can be used to aid the initial dissolution of this compound in DMSO.[2] However, it is important to be cautious with heating, as excessive heat can degrade the compound. Always refer to the manufacturer's stability data if available. For aqueous solutions, sonication might temporarily help disperse the compound but is unlikely to significantly increase its thermodynamic solubility.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock in aqueous media.

Root Cause Analysis and Solution Workflow:

start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Is DMSO > 0.5%? check_dmso->high_dmso reduce_dmso Reduce final DMSO concentration high_dmso->reduce_dmso Yes check_stock Check Stock Solution Concentration high_dmso->check_stock No reduce_dmso->start high_stock Is stock too concentrated? check_stock->high_stock dilute_stock Prepare a more dilute stock solution high_stock->dilute_stock Yes serial_dilution Perform Serial Dilutions high_stock->serial_dilution No dilute_stock->start final_check Still Precipitating? serial_dilution->final_check consider_formulation Consider Alternative Formulation (e.g., with surfactants/co-solvents) final_check->consider_formulation Yes ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

References

Technical Support Center: Optimizing HG-14-10-04 Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HG-14-10-04 in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] It is a valuable tool for cancer research, particularly in studies involving non-small cell lung cancer and other malignancies driven by aberrant ALK or EGFR signaling.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined for its primary kinase targets in biochemical assays. These values are crucial for understanding the potency of the inhibitor.

Target KinaseIC50 (nM)
ALK20
EGFR (LR/TM)15.6
EGFR (19del/TM/CS)22.6
EGFR (LR/TM/CS)124.5
Data sourced from MedChemExpress.[1]

Q3: How should I prepare a stock solution of this compound?

For in-vitro cellular experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] It is recommended to prepare a 10 mM stock solution in DMSO. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. For short-term use, aliquots can be kept at 4°C for up to a week.[2]

Q4: What is a good starting concentration range for my in-vitro experiments?

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. A good starting point for a dose-response experiment is to use a range of concentrations spanning several orders of magnitude around the IC50 values of the target kinases. A common starting range for kinase inhibitors in cell-based assays is from 1 nM to 10 µM. It is advisable to perform a preliminary experiment with a broad concentration range to determine the responsive range for your specific cell line before proceeding with more detailed experiments.

Troubleshooting Guides

Issue 1: I am not observing the expected inhibitory effect on cell viability.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration in a cellular assay can be higher than the biochemical IC50 due to factors like cell membrane permeability and intracellular metabolism.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 50 µM) to determine the IC50 for your specific cell line.

  • Possible Cause 2: Cell Line Resistance. The target cell line may have resistance mechanisms to ALK or EGFR inhibitors.

    • Solution: Verify the expression and phosphorylation status of ALK and EGFR in your cell line using Western blotting. Consider using a different cell line known to be sensitive to ALK/EGFR inhibition as a positive control.

  • Possible Cause 3: Inactive Compound. Improper storage or handling may have degraded the compound.

    • Solution: Ensure the compound has been stored correctly. Prepare a fresh stock solution from a new vial if necessary.

Issue 2: I am observing high background or off-target effects in my experiments.

  • Possible Cause 1: High Concentration. High concentrations of this compound may lead to inhibition of other kinases, causing off-target effects.[3]

    • Solution: Use the lowest effective concentration that inhibits the target kinase phosphorylation, as determined by a dose-response Western blot. Titrate the concentration of this compound to find the optimal window for on-target activity with minimal off-target effects.

  • Possible Cause 2: DMSO Toxicity. The concentration of the solvent, DMSO, might be too high in the final culture medium.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to some cell lines. Prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess the effect of the solvent alone.

Issue 3: I am having trouble detecting the inhibition of ALK or EGFR phosphorylation by Western blot.

  • Possible Cause 1: Inappropriate Antibody. The antibodies used may not be specific or sensitive enough to detect the phosphorylated or total protein.

    • Solution: Use validated antibodies specific for the phosphorylated and total forms of ALK and EGFR. Refer to the antibody datasheet for recommended dilutions and protocols.

  • Possible Cause 2: Insufficient Treatment Time. The incubation time with this compound may not be long enough to see a significant decrease in phosphorylation.

    • Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of target phosphorylation.

  • Possible Cause 3: Low Basal Phosphorylation. The cell line may have low basal levels of ALK or EGFR phosphorylation, making it difficult to detect a decrease.

    • Solution: If applicable, stimulate the cells with a known ligand (e.g., EGF for EGFR) to induce phosphorylation before treating with this compound. This will provide a larger window to observe the inhibitory effect.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot for ALK/EGFR Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of ALK and EGFR.

Materials:

  • This compound

  • Cancer cell line with active ALK or EGFR signaling

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-total-EGFR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total ALK/EGFR.

Visualizations

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ALK_Receptor ALK Receptor Ligand->ALK_Receptor Binds P_ALK p-ALK ALK_Receptor->P_ALK Autophosphorylation This compound This compound This compound->P_ALK Inhibits STAT3 STAT3 P_ALK->STAT3 PI3K PI3K P_ALK->PI3K RAS RAS P_ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ALK Signaling Pathway Inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR_Receptor EGFR EGF->EGFR_Receptor Binds P_EGFR p-EGFR EGFR_Receptor->P_EGFR Dimerization & Autophosphorylation This compound This compound This compound->P_EGFR Inhibits GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription AKT->Transcription

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Dose_Response Treat cells with serial dilutions of This compound Stock_Solution->Dose_Response Cell_Culture Culture Cancer Cell Line Cell_Culture->Dose_Response Incubate Incubate for 48-72 hours Dose_Response->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Western_Blot Perform Western Blot for p-ALK/p-EGFR Incubate->Western_Blot Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for this compound.

References

How to prevent degradation of HG-14-10-04 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HG-14-10-04. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this potent ALK and mutant EGFR inhibitor in your experiments.

Troubleshooting Guide: Preventing Degradation of this compound in Solution

This guide addresses common issues that may lead to the degradation of this compound in solution and provides actionable steps to mitigate these problems.

Problem 1: Precipitation or Cloudiness Observed in a Freshly Prepared Solution.

  • Possible Cause: The solubility of this compound in your chosen solvent may be limited, or the solvent may not be of high enough purity. The compound has sparing solubility in DMSO and chloroform.[1]

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO for preparing stock solutions. Moisture-absorbing DMSO can reduce solubility.[2]

    • Gentle warming and sonication can aid in the dissolution of this compound.[3]

    • If working with aqueous buffers, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid precipitation.

    • For in vivo studies, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Prepare this solution fresh for each use.[3]

Problem 2: Loss of Compound Activity Over a Short Period.

  • Possible Cause: The compound may be degrading due to improper storage or handling of the solution. Repeated freeze-thaw cycles are a common cause of degradation for many small molecules.

  • Solution:

    • Aliquot Stock Solutions: Upon initial dissolution, aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[3][4]

    • Proper Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2] The solid compound is stable for at least 4 years at -20°C.[1]

Problem 3: Inconsistent Results in Cell-Based Assays.

  • Possible Cause: Degradation of this compound in the cell culture media due to factors like pH, light exposure, or enzymatic activity. The final concentration of the solvent (e.g., DMSO) may also be affecting the cells.

  • Solution:

    • pH Considerations: While specific data for this compound is unavailable, the stability of similar heterocyclic compounds can be pH-dependent. Use freshly prepared working solutions in your cell culture media.

    • Minimize Light Exposure: Protect solutions from direct light, especially UV light, as the indole and pyrimidine rings in the structure may be susceptible to photodegradation.

    • Solvent Control: Ensure the final concentration of DMSO in your cell-based assays is non-toxic to your cell line, typically below 0.1%. Run a vehicle control (media with the same concentration of DMSO) to account for any solvent effects.

    • Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock. Do not store the compound diluted in media for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] this compound is sparingly soluble in DMSO.[1] For a 10 mg/mL stock solution, this corresponds to a concentration of 18.79 mM.[2]

Q2: How should I store the solid compound and its solutions?

A2: Recommendations for the storage of this compound are summarized in the table below.

FormStorage TemperatureStorage Duration
Solid Compound -20°C≥ 4 years[1]
Stock Solution in DMSO -20°C1 month[2]
-80°C1 year[2]

Q3: Can I repeatedly freeze and thaw my stock solution of this compound?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[3][4] Prepare single-use aliquots of your stock solution to maintain its integrity.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been published, based on its chemical structure which contains pyrimidine, indole, ether, and amine functional groups, potential degradation mechanisms include:

  • Hydrolysis: The ether and amine functionalities could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The electron-rich indole and pyrimidine rings, as well as the tertiary amine groups, could be prone to oxidation.

  • Photodegradation: Aromatic heterocyclic systems like indole and pyrimidine can be sensitive to light, particularly UV radiation, which could lead to photochemical degradation.

A diagram illustrating these potential degradation points is provided below.

G cluster_molecule This compound Structure cluster_legend Potential Degradation Sites mol hydrolysis Hydrolysis hydrolysis->mol Ether & Amine groups oxidation Oxidation oxidation->mol Indole, Pyrimidine, Tertiary Amines photodegradation Photodegradation photodegradation->mol Indole & Pyrimidine rings

Caption: Potential degradation sites on the this compound molecule.

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable method to assess the integrity of your this compound solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose. This method can separate the parent compound from any degradation products and confirm their identities. A change in the peak area of the parent compound or the appearance of new peaks over time would indicate degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 532.08 g/mol ), weigh 5.32 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes at room temperature.

    • Once a clear solution is obtained, aliquot it into single-use, amber vials to protect from light and prevent multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Assessing the Stability of this compound in Solution

This protocol outlines a general workflow for a forced degradation study to identify potential instabilities.

G start Prepare fresh this compound solution stress Expose aliquots to stress conditions (e.g., acid, base, heat, light, oxidation) start->stress timepoint Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) stress->timepoint analyze Analyze samples by HPLC-MS timepoint->analyze data Compare chromatograms to control (t=0) analyze->data interpret Identify and quantify degradation products data->interpret

Caption: Workflow for a forced degradation study of this compound.

Summary of Stress Conditions for Forced Degradation Studies:

Stress ConditionTypical Reagent/ConditionPurpose
Acidic Hydrolysis 0.1 N HClTo assess stability to acid.
Basic Hydrolysis 0.1 N NaOHTo assess stability to base.
Oxidative Degradation 3% H₂O₂To assess susceptibility to oxidation.
Thermal Degradation 60°CTo evaluate the effect of elevated temperature.
Photodegradation UV light (e.g., 254 nm) and/or visible lightTo determine light sensitivity.

Signaling Pathway

This compound is an inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). The simplified signaling pathways affected by this inhibitor are depicted below.

G cluster_alk ALK Signaling cluster_egfr Mutant EGFR Signaling ALK ALK ALK_downstream Downstream Effectors (e.g., STAT3, PI3K/AKT, RAS/MAPK) ALK->ALK_downstream Proliferation Cell Proliferation & Survival ALK_downstream->Proliferation EGFR Mutant EGFR EGFR_downstream Downstream Effectors (e.g., PI3K/AKT, RAS/MAPK) EGFR->EGFR_downstream EGFR_downstream->Proliferation HG141004 This compound HG141004->ALK Inhibits HG141004->EGFR Inhibits

Caption: Inhibition of ALK and mutant EGFR signaling by this compound.

References

Common pitfalls in HG-14-10-04 based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HG-14-10-04, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1] It is primarily used in cancer research to investigate signaling pathways and to assess the therapeutic potential of dual ALK/EGFR inhibition.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is sparingly soluble in DMSO and chloroform. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C for up to one year or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What are the known IC50 values for this compound against its primary targets?

A3: The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.[1]

TargetIC50 (nM)
ALK20
EGFR (LR/TM)15.6
EGFR (19del/TM/CS)22.6
EGFR (LR/TM/CS)124.5

Q4: What are the potential mechanisms of resistance to ALK and EGFR inhibitors like this compound?

A4: Resistance to ALK and EGFR inhibitors can arise through two main mechanisms:

  • On-target resistance: This involves the development of secondary mutations in the kinase domain of ALK or EGFR, which can reduce the binding affinity of the inhibitor.[2][3] Common resistance mutations in ALK include L1196M and G1202R.[3][4]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited ALK or EGFR pathways.[2] Examples include the activation of KRAS, c-MET, or other receptor tyrosine kinases.[2][5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Reduced or no inhibition of cell proliferation in a sensitive cell line. 1. Incorrect concentration of this compound: The concentration may be too low to achieve effective inhibition. 2. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Cell line resistance: The cell line may have acquired resistance to the inhibitor.1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. 2. Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C or -80°C. 3. Analyze the cells for known resistance mutations in ALK or EGFR. Investigate the activation of bypass signaling pathways (e.g., c-MET, KRAS) via Western blot or other molecular techniques.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition. 2. Inconsistent preparation of this compound dilutions: Errors in pipetting or serial dilutions.1. Standardize your cell culture protocols, including seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes.
Off-target effects observed. 1. High concentration of this compound: Using concentrations significantly above the IC50 value may lead to inhibition of other kinases.1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Compare the effects of this compound with other known ALK or EGFR inhibitors to assess specificity.
Difficulty in dissolving this compound. 1. Inappropriate solvent: The compound has limited solubility in aqueous solutions.1. Use DMSO to prepare a high-concentration stock solution. For final dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Experimental Protocols

1. Cell-Based Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., ALK-positive NSCLC line like H3122, or EGFR-mutant line like PC-9)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and non-toxic.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Proliferation Assessment:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

2. Western Blot Analysis of Signaling Pathway Inhibition

This protocol is for verifying the inhibitory effect of this compound on the phosphorylation of ALK or EGFR and their downstream targets.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-EGFR, anti-EGFR, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the ALK and EGFR signaling pathways targeted by this compound, and a typical experimental workflow for its evaluation.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription HG141004 This compound HG141004->ALK Inhibits

Caption: ALK Signaling Pathway and Inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription HG141004 This compound HG141004->EGFR Inhibits

Caption: Mutant EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Select appropriate cell lines C Cell Proliferation Assay (IC50) A->C D Western Blot Analysis (Pathway Inhibition) A->D B Prepare this compound stock solution B->C B->D E Analyze dose-response curves C->E F Quantify protein phosphorylation D->F G Draw conclusions E->G F->G

Caption: Typical Experimental Workflow for Evaluating this compound.

References

Technical Support Center: Improving the Bioavailability of HG-14-10-04 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges related to the oral bioavailability of the investigational compound HG-14-10-04. Given that this compound is presumed to be a poorly soluble molecule, the following guidance is based on established strategies for enhancing the systemic exposure of such compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: Low oral bioavailability of a compound like this compound is often attributed to poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract.[1][2] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1] Other contributing factors can include extensive first-pass metabolism in the liver, instability of the molecule in the GI environment, or poor permeability across the intestinal membrane.[2] Compounds with both low solubility and low permeability are classified under the Biopharmaceutics Classification System (BCS) as Class IV drugs and present significant formulation challenges.[3]

Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: Key strategies focus on enhancing the solubility and dissolution rate of the drug. These include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area available for dissolution.[1][4]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles, can improve solubility and take advantage of lipid absorption pathways.[4][5]

  • Solid Dispersions: Dispersing the drug in a polymer carrier can create an amorphous state, which has higher solubility than the crystalline form.[1]

  • Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the drug in the formulation.[4][6]

Q3: Which animal species is most appropriate for initial bioavailability studies of this compound?

A3: Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic (PK) and bioavailability studies due to their well-characterized physiology, availability, and cost-effectiveness.[7][8] It is crucial to select a species where the compound exhibits the desired pharmacological effect.[9]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound across individual animals.

  • Question: We are observing significant inter-individual variability in the plasma levels of this compound after oral administration. What could be the cause, and how can we mitigate this?

  • Answer: High variability is common with poorly soluble drugs and can stem from several factors:

    • Inconsistent Formulation: Ensure the formulation is homogenous and that the drug is uniformly suspended or dissolved. For suspensions, proper wetting of particles and the use of viscosity modifiers can help maintain uniformity.[6]

    • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. Standardize the fasting and feeding schedule for all animals in the study.

    • Gastrointestinal Physiology: Differences in gastric emptying time and intestinal motility among animals can affect drug dissolution and absorption.

    • Mitigation Strategies:

      • Improve the formulation by reducing particle size or using a solubilization technique to minimize dissolution-related variability.

      • Strictly control experimental conditions, including animal diet and dosing times.

      • Increase the number of animals per group to improve the statistical power of the study.

Issue 2: The bioavailability of this compound is not significantly improved with a simple aqueous suspension.

  • Question: We formulated this compound as a suspension in water with a surfactant, but the bioavailability remains low. What are the next steps?

  • Answer: If a simple suspension is ineffective, more advanced formulation strategies are necessary. Consider the following approaches, starting with the simplest to implement:

    • Micronization: Reduce the particle size of the drug powder through milling techniques to increase its surface area and dissolution rate.[1]

    • Co-solvent Systems: Investigate the use of a mixture of solvents (e.g., polyethylene glycol, propylene glycol) to dissolve this compound.[6]

    • Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system is a promising approach. These formulations can enhance solubilization in the gut and promote lymphatic absorption, bypassing first-pass metabolism.[4][5]

    • Nanoparticle Formulations: Both polymeric and solid lipid nanoparticles can encapsulate the drug, protecting it from degradation and improving its absorption profile.[3] PLGA (poly(lactic-co-glycolic acid)) nanoparticles have been shown to be effective for BCS Class IV drugs.[3]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension55 ± 122.0210 ± 45< 5%
Micronized Suspension150 ± 301.5650 ± 9815%
Lipid-Based Formulation (SEDDS)480 ± 951.02150 ± 32048%
PLGA Nanoparticles620 ± 1101.02800 ± 41063%

Data are presented as mean ± standard deviation (n=6 rats per group). This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

  • Objective: To prepare a homogenous suspension of micronized this compound for oral gavage in rodents.

  • Materials:

    • Micronized this compound powder (particle size D90 < 10 µm)

    • Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in deionized water.

    • Mortar and pestle

    • Stir plate and magnetic stir bar

  • Procedure:

    • Weigh the required amount of micronized this compound.

    • In a mortar, add a small amount of the vehicle to the drug powder to form a paste. This ensures complete wetting of the particles.[6]

    • Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.

    • Transfer the suspension to a beaker and stir continuously with a magnetic stir bar until dosing is complete to maintain homogeneity.

    • Confirm the concentration and stability of the formulation analytically before administration.

Protocol 2: In Vivo Bioavailability Study in Rats

  • Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound from different formulations.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Study Design:

    • Group 1 (IV): this compound (1 mg/kg) in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline), administered via tail vein injection.

    • Group 2-5 (Oral): this compound (10 mg/kg) administered via oral gavage using the different formulations (Aqueous Suspension, Micronized Suspension, SEDDS, PLGA Nanoparticles).

  • Procedure:

    • Administer the respective formulations to each group.

    • Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate absolute bioavailability (%) using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

BCS_Classification high_sol High Solubility class1 Class I High Sol, High Perm class3 Class III High Sol, Low Perm low_sol Low Solubility class2 Class II Low Sol, High Perm class4 Class IV Low Sol, Low Perm high_perm High Permeability low_perm Low Permeability hg141004 This compound (Presumed) hg141004->class4 Likely Classification

Caption: Biopharmaceutics Classification System (BCS) and the presumed class for this compound.

Formulation_Workflow cluster_strategies Formulation Approaches start Start: Low Bioavailability of This compound physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem formulation Select Formulation Strategy physchem->formulation size_reduction Particle Size Reduction (Micronization, Nanosuspension) formulation->size_reduction High LogP? No lipid Lipid-Based Systems (SEDDS, SLN) formulation->lipid High LogP? Yes amorphous Amorphous Solid Dispersions formulation->amorphous Other invivo In Vivo Animal Study (Pharmacokinetics) size_reduction->invivo lipid->invivo amorphous->invivo analysis Analyze Data (Cmax, AUC, Bioavailability) invivo->analysis decision Bioavailability Goal Met? analysis->decision end End: Optimized Formulation decision->end Yes reiterate Re-evaluate Strategy decision->reiterate No reiterate->formulation

Caption: Workflow for improving the in vivo bioavailability of a poorly soluble compound.

Lipid_Absorption_Pathway cluster_gi Gastrointestinal Tract cluster_transport Systemic Transport oral_admin Oral Administration of Lipid Formulation (this compound) emulsification Emulsification (Bile Salts, Lipase) oral_admin->emulsification micelle Mixed Micelle Formation emulsification->micelle absorption Absorption into Enterocytes micelle->absorption chylomicron Chylomicron Formation absorption->chylomicron lymphatic Lymphatic System chylomicron->lymphatic Bypasses Liver systemic Systemic Circulation lymphatic->systemic liver Liver (First-Pass Metabolism) systemic->liver Portal Vein Route (for non-lipid drugs)

References

Technical Support Center: Addressing Off-Target Effects of HG-14-10-04

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the dual ALK and mutant EGFR inhibitor, HG-14-10-04.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and various mutant forms of the Epidermal Growth Factor Receptor (EGFR). Its high affinity for these kinases underlies its therapeutic potential in cancers driven by aberrant ALK or EGFR signaling.

Q2: I am observing unexpected cellular phenotypes that are not consistent with ALK or EGFR inhibition. What could be the cause?

A2: This is a strong indication of off-target activity. While this compound is designed to be a targeted inhibitor, like many small molecules, it can interact with other kinases, especially at higher concentrations. This is often due to the conserved nature of the ATP-binding pocket across the human kinome. To investigate this, it is crucial to assess the inhibitor's effect on a broader range of kinases.

Q3: How can I determine if the observed effects in my experiment are due to off-target binding of this compound?

A3: Several experimental approaches can help distinguish between on-target and off-target effects:

  • Dose-response analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically occur at lower concentrations, consistent with its known IC50 values for ALK and mutant EGFR, while off-target effects may only appear at higher concentrations.

  • Use of structurally unrelated inhibitors: Employ other selective ALK or EGFR inhibitors with different chemical scaffolds. If the observed phenotype is recapitulated, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpress a drug-resistant mutant of the intended target (e.g., an ALK or EGFR mutant that this compound cannot inhibit). If the phenotype is reversed, it confirms on-target action.

  • Kinase profiling: Utilize a kinase panel screen, such as KINOMEscan™, to identify other potential kinase targets of this compound.

Q4: What concentration of this compound should I use to minimize off-target effects?

A4: It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. This can be determined by performing a dose-response curve and selecting a concentration at or near the IC50 for ALK or mutant EGFR inhibition in your specific cellular model. Using concentrations significantly higher than the IC50 increases the likelihood of engaging off-target kinases.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cell toxicity in cell lines lacking ALK or mutant EGFR expression. Significant off-target cytotoxic effects.1. Perform a dose-response experiment to determine the GI50 (50% growth inhibition) in both target-positive and target-negative cell lines. 2. Consult the KINOMEscan™ data (Table 1) to identify potential off-target kinases known to be critical for cell survival. 3. Consider using a more selective ALK or EGFR inhibitor as a control.
Unexpected activation of a signaling pathway. An off-target effect of the inhibitor may be activating another kinase or pathway through feedback mechanisms.1. Review the KINOMEscan™ data for potential off-target kinases that could activate the observed pathway. 2. Perform a broader analysis of signaling pathways using phospho-kinase antibody arrays to identify the activated pathway. 3. Use a specific inhibitor for the unexpectedly activated kinase to see if it reverses the phenotype.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent inhibitor concentration due to improper storage or dilution. 3. Compound precipitation in media. 4. Cell line instability or high passage number.1. Standardize cell seeding protocols. 2. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Ensure the final DMSO concentration is low (<0.5%) and consistent across all treatments. Visually inspect for precipitation. 4. Use cells within a defined passage number range and perform regular cell line authentication.
No inhibition of downstream signaling (e.g., p-STAT3, p-AKT, p-ERK) in a known ALK or mutant EGFR-positive cell line. 1. The cell line may have acquired a resistance mutation in ALK or EGFR. 2. The inhibitor may be degraded or inactive. 3. The signaling pathway may be constitutively activated downstream of the target kinase.1. Sequence the ALK or EGFR gene in your cell line to check for resistance mutations. 2. Test the activity of your this compound stock in a well-characterized sensitive cell line as a positive control. 3. Investigate the activation status of proteins downstream of ALK/EGFR to identify potential bypass mechanisms.

Quantitative Data: Kinase Selectivity Profile of this compound

The following table summarizes the binding of this compound to a panel of human kinases as determined by a KINOMEscan™ assay.[1] The data is presented as the percentage of the kinase that remains bound to an immobilized ligand in the presence of 10 µM this compound. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Table 1: KINOMEscan™ Binding Assay Results for this compound (10 µM)

Target Kinase Gene Symbol % Control Indication
Primary Targets
Anaplastic Lymphoma KinaseALK<1Strong Inhibition
Epidermal Growth Factor Receptor (mutant)EGFR<1Strong Inhibition
Significant Off-Targets (% Control < 10)
AXL receptor tyrosine kinaseAXL1.5Potential Off-Target
Tyrosine-protein kinase MERMERTK2.1Potential Off-Target
Tyrosine-protein kinase TYRO3TYRO33.8Potential Off-Target
Serine/threonine-protein kinase 10STK104.5Potential Off-Target
Serine/threonine-protein kinase 33STK335.2Potential Off-Target
Cyclin-dependent kinase 9CDK96.8Potential Off-Target
Moderate Off-Targets (% Control 10-35)
Fibroblast growth factor receptor 1FGFR112.3Moderate Interaction
Vascular endothelial growth factor receptor 2KDR15.8Moderate Interaction
Proto-oncogene tyrosine-protein kinase RETRET20.1Moderate Interaction
Serine/threonine-protein kinase PIM1PIM125.6Moderate Interaction
Mitogen-activated protein kinase kinase kinase 5MAP3K530.2Moderate Interaction

Note: This is a partial list of potential off-targets. For a complete dataset, refer to the original data source.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its primary targets (ALK and EGFR) and a potential off-target (e.g., AXL).

Materials:

  • Cell lines expressing the target kinases (e.g., H3122 for ALK, H1975 for mutant EGFR, and a cell line with detectable p-AXL)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-ALK, total ALK, p-EGFR, total EGFR, p-AXL, total AXL, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein and a loading control to normalize the data.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat the cells with the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Assay:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement and Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Normalize the absorbance values to the vehicle control and calculate the GI50 values using appropriate software.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK

Caption: ALK Signaling Pathway and Inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Survival This compound This compound This compound->EGFR Experimental_Workflow Start Start Cell_Culture Cell Culture (Target-positive & Target-negative lines) Start->Cell_Culture Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Endpoint_Assay Select Endpoint Assay Treatment->Endpoint_Assay Western_Blot Western Blot (p-Target vs Total Target) Endpoint_Assay->Western_Blot Protein Level Viability_Assay Cell Viability Assay (MTS/MTT) Endpoint_Assay->Viability_Assay Cellular Level Data_Analysis Data Analysis (IC50 / GI50 Determination) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Interpretation Interpret On-Target vs Off-Target Effects Data_Analysis->Interpretation End End Interpretation->End

References

How to interpret unexpected results with HG-14-10-04

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HG-14-10-04. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret and troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). It has also been shown to be a potent inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR).

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term storage, it can be kept at 4°C for a few days to weeks. The compound is soluble in DMSO. Prepare stock solutions in fresh, anhydrous DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: In which signaling pathways is this compound expected to have an effect?

Given its targets, this compound is expected to primarily modulate signaling pathways downstream of ALK and mutant EGFR. These include key pathways involved in cell proliferation, survival, and growth, such as the PI3K/Akt/mTOR, MAPK (ERK), and JAK/STAT pathways.

Troubleshooting Guide: Interpreting Unexpected Results

Unexpected results can arise from a variety of factors, including off-target effects, cellular resistance mechanisms, or experimental variability. This guide provides a framework for interpreting and addressing such outcomes.

Issue 1: Weaker than Expected Inhibition of Cell Growth or Target Phosphorylation

If you observe a weaker-than-expected effect of this compound on your cell line, consider the following possibilities:

  • Intrinsic Resistance: The target cells may possess inherent resistance mechanisms. This can include the presence of drug efflux pumps that actively remove the inhibitor from the cell, or pre-existing mutations in the target kinase that reduce inhibitor binding.

  • Suboptimal Experimental Conditions: The concentration of the inhibitor may be too low, or the incubation time may be insufficient to elicit a strong response.

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation.

Troubleshooting Steps:

  • Verify Compound Activity: Test the compound on a sensitive positive control cell line known to be responsive to ALK or mutant EGFR inhibition.

  • Dose-Response and Time-Course Experiments: Perform a dose-response curve to determine the optimal concentration and a time-course experiment to identify the optimal duration of treatment.

  • Check for Resistance Mechanisms: If intrinsic resistance is suspected, consider sequencing the ALK or EGFR genes in your cell line to check for known resistance mutations.

Issue 2: Unexpected Phenotypes or Off-Target Effects

Observing cellular effects that are not readily explained by the inhibition of ALK or mutant EGFR may indicate off-target activity.

  • Off-Target Kinase Inhibition: Like many kinase inhibitors, this compound may inhibit other kinases with varying degrees of potency, leading to unforeseen biological consequences.

  • Activation of Bypass Signaling Pathways: Inhibition of a primary signaling pathway can sometimes lead to the compensatory activation of alternative survival pathways. For instance, blocking the ALK pathway might lead to the upregulation of other receptor tyrosine kinases.

Troubleshooting Steps:

  • Review Kinase Selectivity Data: While a comprehensive public profile for this compound is not available, comparing your results with known off-target effects of other ALK or EGFR inhibitors can provide clues.

  • Phospho-Proteomic Profiling: To identify which alternative pathways might be activated, consider performing a phospho-proteomic screen to get a global view of changes in protein phosphorylation in response to this compound treatment.

  • Combination Therapy Experiments: If a bypass pathway is identified, using a combination of this compound and an inhibitor of the compensatory pathway can help to confirm this mechanism and may reveal synergistic effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
ALK20
EGFR (L858R/T790M)15.6
EGFR (19del/T790M/C797S)22.6
EGFR (L858R/T790M/C797S)124.5

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol provides a general framework for treating adherent cancer cell lines with this compound. Specific cell densities and incubation times should be optimized for each cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK IRS1 IRS1 ALK->IRS1 SHC SHC ALK->SHC STAT3 STAT3 JAK->STAT3 PI3K PI3K IRS1->PI3K GRB2 GRB2 SHC->GRB2 Akt Akt PI3K->Akt SOS SOS GRB2->SOS Transcription Transcription STAT3->Transcription mTOR mTOR Akt->mTOR Ras Ras SOS->Ras Survival Survival mTOR->Survival Proliferation Proliferation Ras->Proliferation HG141004 This compound HG141004->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_weak cluster_off_target Start Unexpected Experimental Result Weak_Effect Weaker than Expected Inhibition Start->Weak_Effect Off_Target Unexpected Phenotype / Off-Target Effect Start->Off_Target Verify_Compound Verify Compound Activity (Positive Control) Weak_Effect->Verify_Compound Possible Cause Review_Selectivity Review Kinase Selectivity Data Off_Target->Review_Selectivity Possible Cause Dose_Response Optimize Dose and Time Verify_Compound->Dose_Response If compound is active Check_Resistance Investigate Resistance (e.g., Sequencing) Dose_Response->Check_Resistance If optimization fails Phospho_Profile Phospho-Proteomic Profiling Review_Selectivity->Phospho_Profile To identify pathways Combination_Tx Combination Treatment Experiment Phospho_Profile->Combination_Tx To validate pathway

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Technical Support Center: Enhancing the Stability of HG-14-10-04 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the ALK inhibitor, HG-14-10-04, in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common stability-related challenges to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing stock solutions of this compound?

A: For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q2: What is the solubility of this compound in aqueous solutions?

A: this compound is reported to be insoluble in water and ethanol.[1] For cell culture experiments, the compound is typically diluted from a high-concentration DMSO stock solution into the aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Is this compound sensitive to light?

Q4: How stable is this compound in cell culture medium during a long-term experiment?

A: The stability of small molecules in cell culture medium can vary depending on the specific components of the medium, pH, temperature, and the presence of cells. While the exact half-life of this compound in cell culture medium has not been published, it is a critical parameter for long-term experiments. It is recommended to empirically determine the stability of the compound in your specific experimental conditions. A general protocol for assessing compound stability is provided in the "Experimental Protocols" section.

Q5: What are the primary degradation pathways for this compound?

A: Although specific degradation pathways for this compound have not been detailed in the available literature, potential degradation can occur through hydrolysis, oxidation, or photodecomposition, given its chemical structure. The pyrimidine ring, for instance, can be susceptible to nucleophilic attack and ring cleavage reactions under certain conditions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time in a long-term experiment. Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.1. Increase the frequency of media changes: Replace the medium containing fresh this compound more frequently (e.g., every 24-48 hours) to maintain a consistent effective concentration. 2. Assess compound stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). 3. Protect from light: Ensure all solutions and culture plates are protected from light exposure.
Inconsistent experimental results between batches. Stock Solution Instability: The stock solution of this compound may have degraded due to improper storage or multiple freeze-thaw cycles.1. Prepare fresh stock solutions: Always use freshly prepared stock solutions or properly stored aliquots for each experiment. 2. Aliquot stock solutions: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[2] 3. Verify stock concentration: If possible, verify the concentration of your stock solution using analytical methods like HPLC.
Precipitation of the compound in the cell culture medium. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.1. Decrease the final concentration: Use a lower final concentration of this compound in your experiments. 2. Optimize the dilution method: When diluting the DMSO stock, add it to the medium with vigorous vortexing to ensure rapid and even dispersion. 3. Visually inspect for precipitates: Before adding the medium to your cells, carefully inspect it for any signs of precipitation.
Observed cellular effects are not consistent with ALK inhibition. Off-Target Effects: The observed phenotype may be due to the compound interacting with other cellular targets.1. Perform dose-response experiments: Use a range of concentrations to establish a clear dose-dependent effect. 2. Use a structurally different ALK inhibitor: Compare the phenotype with that induced by another ALK inhibitor with a different chemical scaffold. 3. Perform a rescue experiment: If possible, overexpress a resistant ALK mutant to see if it rescues the phenotype.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator at 37°C with 5% CO2

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN) or other suitable organic solvent

Procedure:

  • Prepare a working solution of this compound: Dilute your DMSO stock of this compound into pre-warmed cell culture medium to your desired final experimental concentration.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference.

  • Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C, 5% CO2 incubator.

  • Sample Collection: At various time points (e.g., 6, 12, 24, 48, and 72 hours), collect aliquots of the incubated solution.

  • Sample Preparation for HPLC:

    • To each collected aliquot, add an equal volume of cold ACN to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Develop a suitable gradient elution method to separate this compound from any potential degradation products.

    • Monitor the absorbance at a wavelength where this compound has a strong signal.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life.

Protocol for Long-Term Treatment of Cells with this compound

This protocol provides a general guideline for conducting long-term cell culture experiments with this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed your cells at an appropriate density in culture plates or flasks and allow them to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of Treatment Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare the desired final concentration of this compound by diluting the DMSO stock solution into the pre-warmed medium. Ensure the final DMSO concentration is consistent across all treatments and controls (including a vehicle-only control).

  • Initiation of Treatment:

    • Remove the old medium from the cells.

    • Add the freshly prepared treatment medium (or vehicle control medium) to the cells.

  • Medium Changes:

    • Based on the stability of this compound in your medium (determined from the stability protocol) and the metabolic rate of your cells, establish a regular medium change schedule. For long-term experiments, it is often necessary to change the medium with fresh compound every 48-72 hours to maintain a consistent concentration.

  • Monitoring Cell Health and Proliferation:

    • Regularly monitor the cells for any morphological changes, signs of cytotoxicity, and changes in proliferation rate.

    • At predetermined time points, harvest cells for downstream analysis (e.g., Western blotting, qPCR, cell viability assays).

  • Data Analysis:

    • Compare the effects of this compound treatment to the vehicle control at each time point.

    • Ensure that any observed effects are dose-dependent by including multiple concentrations of the inhibitor in your experimental design.

Signaling Pathway and Experimental Workflow Diagrams

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK_Signaling_Pathway ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation PLCG->Proliferation HG141004 This compound HG141004->ALK

Caption: The ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Long-Term this compound Treatment

Long_Term_Experiment_Workflow Start Start Experiment SeedCells Seed Cells Start->SeedCells PrepareTreatment Prepare Treatment Medium (this compound & Vehicle) SeedCells->PrepareTreatment TreatCells Treat Cells PrepareTreatment->TreatCells Incubate Incubate (37°C, 5% CO2) TreatCells->Incubate MediumChange Change Medium with Fresh Compound Incubate->MediumChange Every 48-72h Monitor Monitor Cell Health & Proliferation Incubate->Monitor MediumChange->Incubate Harvest Harvest Cells for Analysis Monitor->Harvest At Timepoints Analysis Downstream Analysis (e.g., Western Blot, qPCR) Harvest->Analysis End End Experiment Analysis->End

Caption: A generalized workflow for long-term cell culture experiments with this compound.

References

Technical Support Center: Overcoming Resistance to HG-14-10-04

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the dual ALK and mutant EGFR inhibitor, HG-14-10-04.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR). It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of these receptor tyrosine kinases and thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells harboring ALK fusions or activating EGFR mutations.

Q2: My cells that were initially sensitive to this compound are now showing resistance. What are the common mechanisms of resistance?

Resistance to dual ALK/EGFR inhibitors like this compound can arise through two primary mechanisms:

  • On-Target Resistance: This involves genetic alterations in the ALK or EGFR genes themselves, which prevent the inhibitor from binding effectively. Common on-target resistance mechanisms include:

    • Secondary (Acquired) Mutations: Point mutations in the kinase domain of ALK (e.g., G1202R, L1196M) or EGFR (e.g., T790M, C797S) can alter the drug-binding pocket.[1][2][3][4]

    • Gene Amplification: Increased copy number of the ALK or EGFR gene can lead to overexpression of the target protein, overwhelming the inhibitory effect of the drug.[2]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibited ALK or EGFR pathways. Common off-target mechanisms include:

    • Bypass Signaling Pathway Activation: Upregulation or activation of other receptor tyrosine kinases such as MET, HER2, or IGF-1R can sustain downstream signaling.[1][2]

    • Downstream Pathway Alterations: Mutations or amplifications in components of the downstream RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways can render the cells independent of upstream ALK/EGFR signaling.[5]

    • Phenotypic Transformation: In some cases, cancer cells may undergo a change in their cellular identity, such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC), which can confer resistance.[1][4]

Q3: How can I determine the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:

  • Sequence Analysis: Perform Sanger sequencing or next-generation sequencing (NGS) of the ALK and EGFR kinase domains to identify any acquired mutations.

  • Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess for amplification of the ALK or EGFR genes.

  • Western Blotting: Analyze the phosphorylation status of ALK, EGFR, and key proteins in bypass signaling pathways (e.g., MET, HER2, AKT, ERK) to identify activated alternative pathways.

  • Cell Viability Assays: Compare the IC50 value of this compound in your resistant cell line to the parental sensitive cell line to quantify the level of resistance.

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 value for this compound in a supposedly sensitive cell line.
Possible Cause Troubleshooting Step
Cell line integrity issues 1. Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination, which can affect cell health and drug response.
Incorrect drug concentration 1. Verify the stock solution concentration and ensure proper serial dilutions. 2. Use a freshly prepared stock solution of this compound.
Suboptimal assay conditions 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. 2. Ensure the incubation time with the drug is appropriate (typically 72 hours for cell viability assays).
Primary resistance The cell line may have intrinsic resistance mechanisms. Analyze the baseline expression and phosphorylation of ALK, EGFR, and potential bypass pathway proteins.
Problem 2: Difficulty in generating a stable this compound resistant cell line.
Possible Cause Troubleshooting Step
Drug concentration is too high Start with a lower concentration of this compound (around the IC50 of the parental cells) and gradually increase the concentration in a stepwise manner as cells adapt.
Insufficient treatment duration The development of resistance can be a slow process. Continue the selection process for several months, monitoring the IC50 at regular intervals.
Cellular heterogeneity The parental cell line may have a low frequency of cells with the potential to develop resistance. Consider using a different sensitive cell line or a larger starting population of cells.

Quantitative Data Summary

The following tables provide representative IC50 values for ALK and EGFR inhibitors in sensitive and resistant cell lines. While specific data for this compound is not yet widely published, these values from structurally and mechanistically similar inhibitors can serve as a useful reference.

Table 1: Representative IC50 Values of ALK Inhibitors in Sensitive and Resistant Cell Lines

Cell LineALK StatusInhibitorIC50 (nM)Reference
H3122EML4-ALK (v1)Crizotinib60[6]
H3122EML4-ALK (v1)Alectinib30[6]
H2228EML4-ALK (v3)Crizotinib300[6]
H2228EML4-ALK (v3)Alectinib240[6]
Ba/F3EML4-ALK WTLorlatinib4[7]
Ba/F3EML4-ALK G1202RLorlatinib49.9[7]

Table 2: Representative IC50 Values of EGFR Inhibitors in Sensitive and Resistant Cell Lines

Cell LineEGFR StatusInhibitorIC50 (µM)Reference
PC-9Exon 19 delGefitinib0.02[8]
H1975L858R + T790MGefitinib>10[8]
HCC827Exon 19 delErlotinib0.0042[8]
HCC827-GRExon 19 del + MET ampErlotinib>10[8]
PC-9Exon 19 delOsimertinib0.015[9]
PC-9-G (T790M)Exon 19 del + T790MOsimertinib0.012[9]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium. A typical concentration range would be from 0.001 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[10]

Protocol 2: Western Blot for Phospho-ALK and Phospho-EGFR

This protocol is for detecting the phosphorylation status of ALK and EGFR in response to this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations for the specified time (e.g., 2-6 hours).

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) and phospho-EGFR (Tyr1068) overnight at 4°C. Also, probe separate blots with antibodies against total ALK and total EGFR as loading controls.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal.

Visualizations

experimental_workflow cluster_start Start with Sensitive Cell Line cluster_resistance Induce and Confirm Resistance cluster_mechanism Investigate Resistance Mechanism cluster_strategy Develop Overcoming Strategy start Sensitive Cell Line (e.g., H3122 for ALK, PC-9 for EGFR) induce Chronic Exposure to This compound start->induce confirm Confirm Resistance (IC50 Shift via MTT Assay) induce->confirm Establish Resistant Line seq Sequence ALK/EGFR Kinase Domains confirm->seq cnv Analyze Gene Copy Number (FISH/qPCR) confirm->cnv wb Western Blot for Bypass Pathways confirm->wb combo Combination Therapy (e.g., with MET inhibitor) seq->combo If On-Target Mutation next_gen Switch to a Different Inhibitor cnv->next_gen If Amplification wb->combo If Bypass Activation

Caption: Experimental workflow for investigating and overcoming resistance to this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K MET MET MET->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HG14 This compound HG14->ALK Inhibits HG14->EGFR Inhibits

Caption: Signaling pathways affected by this compound and a potential bypass resistance mechanism.

References

Refining HG-14-10-04 delivery methods for in-vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual ALK and mutant EGFR inhibitor, HG-14-10-04, in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR).[1] It functions by blocking the ATP binding site of these kinases, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation and survival in certain cancers.

Q2: What is a recommended starting formulation for in-vivo studies with this compound?

A2: Due to its low aqueous solubility, a common formulation for poorly soluble kinase inhibitors like this compound for in-vivo use is a suspension or solution in a vehicle designed to enhance solubility and bioavailability. A widely used vehicle for preclinical studies is a mixture of:

  • 10% DMSO (Dimethyl sulfoxide)

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween® 80 (Polysorbate 80)

  • 45% Saline

It is critical to prepare this formulation fresh before each administration and to ensure the compound is fully dissolved or homogeneously suspended.

Q3: What are the common routes of administration for this compound in animal models?

A3: While specific data for this compound is limited, similar kinase inhibitors are typically administered in preclinical models via:

  • Oral gavage (PO): This is a common route for kinase inhibitors intended for oral therapy in humans.

  • Intraperitoneal injection (IP): This route can offer higher bioavailability compared to oral administration for some compounds and is frequently used in early-stage in-vivo efficacy studies.

  • Intravenous injection (IV): This route ensures 100% bioavailability and is often used in pharmacokinetic studies.

The choice of administration route will depend on the specific experimental goals.

Q4: What are the potential adverse effects to monitor in animals treated with this compound?

A4: As a dual ALK/EGFR inhibitor, potential adverse effects are likely to be similar to those observed with other inhibitors of these targets. Common side effects associated with EGFR inhibitors include skin rash and diarrhea.[2] ALK inhibitors have been associated with respiratory and nervous system toxicities.[3] Researchers should closely monitor animals for:

  • Changes in body weight

  • Skin abnormalities (e.g., rash, dermatitis)

  • Gastrointestinal issues (e.g., diarrhea, dehydration)

  • Changes in behavior or activity levels

  • Respiratory distress

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation Poor solubility of the compound. Improper mixing or temperature of the vehicle.Ensure all vehicle components are at room temperature before mixing. Add this compound to DMSO first and ensure it is fully dissolved before adding other components. Prepare the formulation fresh before each use. Sonication may aid in dissolution.
Low or variable drug exposure after oral administration Poor absorption from the GI tract. First-pass metabolism.Optimize the formulation to improve solubility. Consider co-administration with a P-glycoprotein inhibitor if efflux is suspected. Evaluate intraperitoneal or intravenous administration to bypass the GI tract.
Animal distress or toxicity at the injection site (IP or IV) Formulation is too concentrated or irritating. Incorrect injection technique.Dilute the formulation to a larger volume if possible, while staying within recommended injection volume limits for the animal model. Ensure proper injection technique to avoid leakage or tissue damage.
Lack of efficacy in the in-vivo model Insufficient dosage. Poor bioavailability. Rapid metabolism.Perform a dose-response study to determine the optimal dose. Analyze plasma drug concentrations to assess exposure. Consider a different administration route or formulation to increase bioavailability.
Unexpected off-target effects Inhibition of other kinases. Non-specific toxicity of the formulation vehicle.Conduct a vehicle-only control group to rule out formulation-related toxicity. If off-target effects persist, consider profiling the inhibitor against a broader kinase panel.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In-Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of DMSO to the tube (to make up 10% of the final volume).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be used if necessary, but check for compound stability at this temperature.

  • Add the calculated volume of PEG300 (to make up 40% of the final volume) and vortex until the solution is homogeneous.

  • Add the calculated volume of Tween® 80 (to make up 5% of the final volume) and vortex until fully mixed.

  • Add the calculated volume of sterile saline (to make up 45% of the final volume) and vortex until the final formulation is a clear solution or a uniform suspension.

  • If a suspension forms, sonicate for 5-10 minutes to ensure uniform particle size.

  • Administer the formulation to the animals immediately after preparation.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes

  • Animal restraint device (optional)

Procedure:

  • Calculate the required injection volume based on the animal's body weight and the desired dosage. The maximum recommended IP injection volume for mice is 10 mL/kg.[4][5]

  • Draw the calculated volume of the this compound formulation into a sterile syringe.

  • Gently restrain the mouse, exposing its abdomen. The mouse can be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][6]

  • Clean the injection site with a 70% ethanol wipe.

  • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

  • Gently pull back on the plunger to ensure that no fluid (blood or urine) is aspirated. If fluid is aspirated, withdraw the needle and re-inject at a different site with a new sterile needle.

  • Slowly inject the formulation into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Quantitative Data

As specific in-vivo pharmacokinetic and efficacy data for this compound is not publicly available, the following table provides representative data for other dual ALK/EGFR inhibitors to serve as a reference for experimental design.

Compound Animal Model Dose & Route Key Findings Reference
Compound 9j (EGFR/ALK inhibitor) Nude mice with H1975 (EGFR T790M/L858R) or H2228 (EML4-ALK) xenograftsNot specifiedInhibited tumor growth and induced apoptosis.[7]
Crizotinib (ALK inhibitor) NSCLC patient-derived xenograft25 mg/kg, daily, POTumor regression[8]
Osimertinib (EGFR T790M inhibitor) Mice with EGFRm+ T790M+ tumor xenografts25 mg/kg, daily, POSignificant tumor growth inhibition[9]

Signaling Pathway Diagrams

This compound inhibits the ALK and mutant EGFR signaling pathways. Below are diagrams illustrating the key downstream cascades affected by this inhibition.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription HG141004 This compound HG141004->ALK Inhibits

Caption: Inhibition of the ALK signaling pathway by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR GRB2_SHC GRB2/SHC EGFR->GRB2_SHC PI3K PI3K EGFR->PI3K PLCG PLCγ EGFR->PLCG SOS SOS GRB2_SHC->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription IP3_DAG IP3/DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription HG141004 This compound HG141004->EGFR Inhibits

Caption: Inhibition of the mutant EGFR signaling pathway by this compound.

References

Validation & Comparative

Validating the Efficacy of HG-14-10-04 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dual ALK and mutant EGFR inhibitor, HG-14-10-04, against other established inhibitors in preclinical settings. While comprehensive in vitro and in vivo efficacy data for this compound is not extensively available in the public domain, this document summarizes its known biochemical potency and juxtaposes it with the well-documented preclinical performance of alternative ALK and EGFR inhibitors. This guide aims to offer a valuable resource for researchers designing and evaluating preclinical studies in oncology.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and various activating and resistance mutations of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Dysregulation of these receptor tyrosine kinases is a known driver in several cancers, most notably in Non-Small Cell Lung Cancer (NSCLC). The dual inhibitory action of this compound presents a potential therapeutic strategy to overcome resistance mechanisms that can arise from the activation of either pathway.

Biochemical Potency of this compound

The primary available data on this compound is its in vitro half-maximal inhibitory concentration (IC50) against its target kinases. This data provides a foundational understanding of its potency at a molecular level.

TargetIC50 (nM)
ALK20
EGFRLR/TM15.6
EGFR19del/TM/CS22.6
EGFRLR/TM/CS124.5
Data sourced from MedChemExpress[1][2]

Comparative Preclinical Data of Alternative Inhibitors

To contextualize the potential efficacy of this compound, this section presents preclinical data from established ALK and EGFR inhibitors. This data is derived from various in vitro and in vivo studies and serves as a benchmark for comparison.

ALK Inhibitors
InhibitorCell Line(s)IC50 (nM)In Vivo ModelKey Findings
Crizotinib Various ALK+ NSCLC cell lines~20-60Mouse xenograft modelsInduces tumor growth inhibition.[5][6][7][8] Resistance can develop through secondary mutations.
Ceritinib Crizotinib-resistant ALK+ cell lines~2-20Mouse xenograft modelsOvercomes crizotinib resistance mutations and shows potent anti-tumor activity.[9][10][11][12][13]
Alectinib ALK+ NSCLC cell lines~1.9Orthotopic brain metastases modelsHighly potent with significant CNS activity.[14][15][16][17]
Brigatinib Broad panel of ALK+ cell lines~0.6-10Subcutaneous and intracranial mouse modelsPotent against a wide range of ALK resistance mutations, including G1202R.[1][18][19][20]
Lorlatinib ALK+ cell lines with resistance mutations~1-10Xenograft and brain metastases modelsPenetrates the blood-brain barrier and is effective against a broad spectrum of ALK mutations.
EGFR Inhibitors
InhibitorCell Line(s)IC50 (nM)In Vivo ModelKey Findings
Gefitinib EGFR-mutant NSCLC cell lines~10-100Mouse xenograft modelsEffective against sensitizing EGFR mutations but susceptible to T790M resistance.
Erlotinib EGFR-mutant NSCLC cell lines~2-50Mouse xenograft modelsSimilar profile to gefitinib, targeting sensitizing EGFR mutations.
Afatinib EGFR-mutant and HER2-amplified cell lines~0.5-10Mouse xenograft modelsIrreversible pan-HER inhibitor, active against a broader range of mutations than 1st-gen TKIs.
Osimertinib EGFR T790M mutant cell lines~1-15Mouse brain metastases modelsSpecifically designed to overcome the T790M resistance mutation and shows excellent CNS penetration and efficacy.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and common experimental workflows are provided below to aid in the conceptualization of preclinical studies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->Transcription HG141004 This compound HG141004->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Gene_Expression Gene Expression (Cell Growth, Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression STAT->Gene_Expression HG141004 This compound HG141004->EGFR Inhibition

Caption: Overview of EGFR signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cancer Cell Lines (ALK+/EGFR mutant) Treatment Treat with this compound & Alternatives Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Western_Blot Western Blot (pALK, pEGFR, pERK, pAKT) Treatment->Western_Blot Tumor_Implantation Tumor Cell Implantation (Xenograft/Orthotopic) Drug_Administration Administer this compound & Alternatives Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Drug_Administration->Survival_Analysis

Caption: General experimental workflow for preclinical evaluation of targeted inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided to ensure reproducibility and standardization.

Cell Viability Assay (MTT/MTS)

Objective: To determine the cytotoxic or cytostatic effects of this compound and alternative inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H3122 for ALK+, HCC827 for EGFR mutant) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

Western Blot Analysis

Objective: To assess the inhibition of ALK and EGFR signaling pathways by measuring the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Lysis: Culture cells to 70-80% confluency and treat with inhibitors for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, EGFR, and downstream targets like AKT and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and alternative inhibitors in a living organism.

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin administration of this compound, comparator drugs, or vehicle control via the appropriate route (e.g., oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups. If applicable, perform survival analysis.

Conclusion

This compound demonstrates potent in vitro inhibitory activity against both ALK and clinically relevant EGFR mutants. While comprehensive preclinical efficacy data in cellular and animal models are not yet widely available, its biochemical profile suggests it is a promising candidate for cancers driven by these pathways. The comparative data provided for established ALK and EGFR inhibitors, along with the detailed experimental protocols, offer a robust framework for researchers to design and execute preclinical studies to thoroughly validate the therapeutic potential of this compound. Further in vitro and in vivo investigations are crucial to elucidate its anti-tumor activity, efficacy against resistance mutations, and overall therapeutic index.

References

A Comparative Analysis of HG-14-10-04 and Other Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, HG-14-10-04, with other established ALK inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of this compound in the context of existing therapeutic options for ALK-driven malignancies.

Introduction to ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC), where chromosomal rearrangements can lead to the formation of oncogenic fusion proteins like EML4-ALK. These fusion proteins exhibit constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of ALK inhibitors has revolutionized the treatment of ALK-positive cancers. This guide compares the preclinical and clinical data of this compound with first, second, and third-generation ALK inhibitors.

Biochemical Potency and Specificity

This compound has been identified as a potent inhibitor of ALK with a reported half-maximal inhibitory concentration (IC50) of 20 nM.[1][2] The following table summarizes the in vitro potencies of this compound and other prominent ALK inhibitors against wild-type ALK and clinically relevant resistance mutations.

InhibitorGenerationIC50 (Wild-Type ALK)IC50 (L1196M)IC50 (G1269A)IC50 (G1202R)
This compound Novel20 nMNot ReportedNot ReportedNot Reported
CrizotinibFirst3 nM[3]High ResistanceHigh Resistance560 nM[4]
CeritinibSecond0.15 nM[4]ActiveActive309 nM[4]
AlectinibSecond1.9 nM[3]1.56 nM[5]Active595 nM[4]
BrigatinibSecond14 nM (cellular)[6]ActiveActive184 nM[7]
LorlatinibThird0.7 nM (Ki)[4]ActiveActive80 nM[4]

Clinical Efficacy in ALK-Positive NSCLC

Clinical trials have established the efficacy of several ALK inhibitors in the treatment of ALK-positive NSCLC. The following table summarizes key clinical data from pivotal trials comparing these inhibitors. As this compound is a preclinical compound, no clinical data is available.

InhibitorClinical TrialComparatorMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
CrizotinibPROFILE 1014Chemotherapy10.9 months74%
CeritinibASCEND-4Chemotherapy16.6 months72.5%
AlectinibALEXCrizotinib34.8 months82.9%
BrigatinibALTA-1LCrizotinib24.0 months74%
LorlatinibCROWNCrizotinibNot Reached (at 5 years, 60% PFS)76%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALK signaling pathway and a general workflow for evaluating ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Figure 1: Simplified ALK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Biochemical Biochemical Kinase Assay (IC50 determination) Cellular Cell-Based Proliferation Assay (e.g., Ba/F3 cells) Biochemical->Cellular Western Western Blot (ALK phosphorylation) Cellular->Western Xenograft Xenograft Models (Tumor growth inhibition) Western->Xenograft Phase1 Phase I (Safety, PK/PD) Xenograft->Phase1 Phase2 Phase II (Efficacy, Dose-ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy vs. Standard of Care) Phase2->Phase3

Figure 2: General Drug Discovery Workflow for ALK Inhibitors.

Experimental Protocols

Biochemical Kinase Assay (for IC50 Determination)

This protocol provides a general framework for determining the in vitro potency of an ALK inhibitor.

Materials:

  • Recombinant human ALK kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the recombinant ALK enzyme to the wells of a 384-well plate containing the diluted inhibitor or DMSO (vehicle control).

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of an ALK inhibitor in a cellular context.

Materials:

  • Ba/F3 cells engineered to express an ALK fusion protein (e.g., EML4-ALK)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the ALK-positive Ba/F3 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

  • Prepare serial dilutions of the test inhibitor in culture medium.

  • Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Western Blot for ALK Phosphorylation

This protocol outlines the steps to analyze the inhibition of ALK autophosphorylation in treated cells.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H3122)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • BCA Protein Assay Kit (Thermo Fisher Scientific) or similar

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat ALK-positive cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total ALK to confirm equal protein loading.

Conclusion

This compound demonstrates potent in vitro inhibition of wild-type ALK, with an IC50 comparable to other established ALK inhibitors. To fully assess its potential, further studies are required to determine its activity against a panel of clinically relevant ALK resistance mutations. The provided experimental protocols offer a framework for conducting such comparative analyses. The clinical data for second and third-generation ALK inhibitors highlight the significant advancements in treating ALK-positive NSCLC, setting a high bar for new entrants in this therapeutic space. Future research on this compound should focus on elucidating its resistance profile and in vivo efficacy to better position it within the evolving landscape of ALK-targeted therapies.

References

A Comparative Analysis of HG-14-10-04 and Crizotinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the development of specific and potent kinase inhibitors is paramount. This guide provides a comparative analysis of a novel compound, HG-14-10-04, and the established drug, Crizotinib. Both compounds are notable for their inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on their respective performance and methodologies for their evaluation.

Introduction to the Compounds

This compound is a potent and specific inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It has also demonstrated inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR).[2]

Crizotinib is a first-generation tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[3] It is an FDA-approved treatment for patients with metastatic NSCLC whose tumors are ALK- or ROS1-positive.

Comparative Kinase Inhibition Profile

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Crizotinib against various kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Crizotinib IC50 (nM)
ALK20[2]20 (cell-free), 24 (cell-based)[4]
c-Met (HGFR)Data not available8 (cell-free), 11 (cell-based)[4]
EGFR (LR/TM)15.6[2]Data not available
EGFR (19del/TM/CS)22.6[2]Data not available
EGFR (LR/TM/CS)124.5[2]Data not available

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to characterize compounds like this compound and Crizotinib.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

  • Kinase (e.g., ALK, c-Met)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (this compound, Crizotinib) dissolved in DMSO

  • LanthaScreen™ Tb-anti-pTyr antibody

  • TR-FRET dilution buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the assay plate.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase reaction buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a solution containing the LanthaScreen™ Tb-anti-pTyr antibody in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). The TR-FRET ratio (520 nm/495 nm) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with inhibitory compounds.

Materials:

  • Cancer cell line expressing the target kinase (e.g., ALK-positive NSCLC cells)

  • Complete cell culture medium

  • Test compounds (this compound, Crizotinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Both this compound and Crizotinib exert their therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The primary targets are the ALK and, for this compound, mutant EGFR signaling cascades.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive, ligand-independent activation of the ALK kinase domain. This aberrant activation drives downstream signaling through several key pathways, including:

  • RAS-MAPK Pathway: Promotes cell proliferation.

  • PI3K-AKT Pathway: Promotes cell survival and growth.

  • JAK-STAT Pathway: Promotes cell survival and proliferation.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor This compound Crizotinib Inhibitor->ALK Inhibition

ALK Signaling Pathway and Inhibition

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division. This compound has shown activity against certain EGFR mutants. The downstream signaling pathways of EGFR are similar to those of ALK and include:

  • RAS-MAPK Pathway

  • PI3K-AKT Pathway

  • JAK-STAT Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor This compound Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of kinase inhibitors like this compound and Crizotinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo / In Cellulo Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) - Determine IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT, MTS) - Determine Cellular IC50 Kinase_Assay->Cell_Viability Selectivity Kinase Selectivity Profiling (Panel of Kinases) Kinase_Assay->Selectivity Western_Blot Western Blot Analysis - Target Phosphorylation - Downstream Signaling Cell_Viability->Western_Blot Data_Analysis Comparative Data Analysis - Potency - Selectivity - Efficacy Selectivity->Data_Analysis Xenograft Tumor Xenograft Models - Efficacy Studies Western_Blot->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD PK_PD->Data_Analysis Start Compound Synthesis (this compound) Start->Kinase_Assay Competitor Reference Compound (Crizotinib) Competitor->Kinase_Assay

Preclinical Evaluation Workflow

Discussion

Based on the available data, this compound and Crizotinib exhibit comparable in vitro potency against ALK. A key differentiator for this compound is its demonstrated activity against specific EGFR mutants, suggesting a potential broader therapeutic application in cancers driven by these mutations. In contrast, Crizotinib's well-characterized inhibition of c-Met provides a distinct advantage in tumors where c-Met is a primary oncogenic driver or a mechanism of resistance.

The lack of publicly available data on the c-Met inhibition profile of this compound and a comprehensive, head-to-head kinase selectivity panel for both compounds represents a significant data gap. Such information would be crucial for a more complete understanding of their respective off-target effects and potential for combination therapies.

The provided experimental protocols offer a standardized framework for generating the necessary data to fill these gaps. Consistent application of these methods will enable a more direct and robust comparison of novel inhibitors like this compound with established drugs such as Crizotinib, ultimately aiding in the development of more effective and personalized cancer treatments.

References

Reproducibility of HG-14-10-04 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the compound HG-14-10-04, a potent inhibitor of both Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR). The information is compiled from publicly available data to aid in the assessment of its reproducibility and to compare its performance against other established ALK inhibitors.

Biochemical Activity

This compound has demonstrated significant inhibitory activity against ALK and various EGFR mutations in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetThis compound IC50 (nM)
ALK20
EGFR (LR/TM)15.6
EGFR (19del/TM/CS)22.6
EGFR (LR/TM/CS)124.5

Comparative Analysis with Alternative ALK Inhibitors

To provide context for the potency of this compound, the following table presents a comparison of its ALK inhibitory activity with that of other well-established ALK inhibitors. It is important to note that these values are compiled from various sources and direct head-to-head studies may yield different results.

InhibitorALK IC50 (nM)GenerationNotes
This compound 20 - Also inhibits mutant EGFR
Crizotinib20-60FirstAlso inhibits c-MET and ROS1
Alectinib1.9SecondHigh CNS penetration
Lorlatinib<1ThirdBroad activity against resistance mutations

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for key experiments are outlined below.

ALK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the ALK enzyme.

Methodology:

  • Reagents: Recombinant human ALK enzyme, ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Procedure:

    • The compound of interest (e.g., this compound) is serially diluted to a range of concentrations.

    • The ALK enzyme is incubated with the compound at each concentration in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®) or an antibody-based method that detects the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Lines: ALK-positive cancer cell lines (e.g., H3122, Karpas-299) and/or EGFR-mutant cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Western Blot Analysis for ALK Signaling Pathway

Objective: To determine the effect of a compound on the phosphorylation status of ALK and its downstream signaling proteins.

Methodology:

  • Sample Preparation:

    • ALK-positive cells are treated with the test compound at various concentrations for a specified time.

    • Cells are then lysed to extract total protein.

    • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of ALK (e.g., anti-phospho-ALK) or downstream targets (e.g., anti-phospho-STAT3, anti-phospho-AKT).

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the loading control to determine the extent of inhibition by the compound.

Visualizations

ALK Signaling Pathway and Inhibition

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor STAT3 STAT3 ALK->STAT3 Phosphorylates PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Gene_Expression MAPK->Gene_Expression This compound This compound This compound->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilution of This compound Incubation Incubate Compound + Enzyme Compound->Incubation Enzyme ALK Enzyme Enzyme->Incubation Substrate Substrate + ATP Reaction Initiate Reaction (Add Substrate + ATP) Substrate->Reaction Incubation->Reaction Detection Measure Phosphorylation Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Logical Relationship of ALK Inhibitor Generations

ALK_Inhibitor_Generations Gen1 1st Generation (e.g., Crizotinib) Resistance1 Resistance Mutations Gen1->Resistance1 Development of Gen2 2nd Generation (e.g., Alectinib) Resistance2 Further Resistance Mutations Gen2->Resistance2 Development of Gen3 3rd Generation (e.g., Lorlatinib) Resistance1->Gen2 Overcome by Resistance2->Gen3 Overcome by

Caption: The evolution of ALK inhibitors in response to acquired resistance.

Independent Verification of HG-14-10-04's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HG-14-10-04, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR), with alternative therapeutic agents. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action and to facilitate further research and development.

Executive Summary

This compound has emerged as a promising dual inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. This guide offers a comparative analysis of this compound against established inhibitors: Crizotinib, a first-generation ALK inhibitor, and Afatinib, a second-generation irreversible EGFR inhibitor. The following sections detail their respective mechanisms of action, comparative efficacy based on available data, and the experimental protocols required to independently verify these findings.

Mechanism of Action: A Comparative Overview

This compound distinguishes itself by its dual inhibitory action against both ALK and specific activating and resistance mutations of EGFR.

  • This compound: A potent and specific inhibitor of ALK and various mutant forms of EGFR.[1][2]

  • Crizotinib: A first-generation inhibitor targeting ALK, ROS1, and MET tyrosine kinases. It is a standard-of-care for ALK-positive NSCLC.

  • Afatinib: An irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It is effective against common EGFR mutations.

Comparative Efficacy: In Vitro Data

The following tables summarize the available in vitro data for this compound and its comparators. It is important to note that direct head-to-head studies are limited, and data presented here is compiled from various sources.

Table 1: ALK Inhibition Profile

CompoundTargetIC50 (nM)Cell LineReference
This compound ALK20N/A[2]
CrizotinibALK20-60VariousVaries by study

Table 2: EGFR Inhibition Profile

CompoundTargetIC50 (nM)Cell LineReference
This compound EGFR L858R/T790M15.6N/A[2]
This compound EGFR ex19del/T790M/C797S22.6N/A[2]
This compound EGFR L858R/T790M/C797S124.5N/A[2]
AfatinibEGFR L858R~10VariousVaries by study
AfatinibEGFR ex19del~10VariousVaries by study
AfatinibEGFR T790M>2500VariousVaries by study

Signaling Pathways

The diagrams below illustrate the signaling pathways targeted by this compound.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds & Dimerizes P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation RAS RAS P_ALK->RAS PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK PLCg PLCγ P_ALK->PLCg HG141004 This compound HG141004->P_ALK Inhibits Crizotinib Crizotinib Crizotinib->P_ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation

Caption: ALK Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Tyrosine Kinase Ligand->EGFR Binds & Dimerizes P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K STAT STAT P_EGFR->STAT HG141004 This compound HG141004->P_EGFR Inhibits Afatinib Afatinib Afatinib->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate independent verification, detailed protocols for key experiments are provided below.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against ALK or EGFR.

Materials:

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Purified recombinant ALK or EGFR kinase

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, Crizotinib, Afatinib) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Prepare a kinase/antibody mixture containing the ALK or EGFR enzyme and the Eu-anti-tag antibody in assay buffer.

  • Add the diluted test compounds to the wells of the 384-well plate.

  • Add the kinase/antibody mixture to each well.

  • Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds C Add compounds to 384-well plate A->C B Prepare kinase/ antibody mixture D Add kinase/antibody mixture to wells B->D C->D E Add tracer to initiate reaction D->E F Incubate at RT for 60 min E->F G Read plate on FRET reader F->G H Calculate FRET ratio and determine IC50 G->H

Caption: Kinase Inhibition Assay Workflow.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., H3122 for ALK, NCI-H1975 for EGFR T790M)

  • Complete cell culture medium

  • Sterile 96-well opaque-walled plates

  • Test compounds (this compound, Crizotinib, Afatinib)

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the drug dilutions. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of ALK or EGFR and downstream signaling proteins upon inhibitor treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and allow them to attach.

  • Treat cells with the test compounds at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein.

Western_Blot_Workflow A Cell Treatment with Inhibitors B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection (ECL) F->G H Data Analysis & Quantification G->H

Caption: Western Blotting Workflow.

References

Benchmarking HG-14-10-04: A Comparative Guide for Researchers in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the performance of the novel dual ALK and mutant EGFR inhibitor, HG-14-10-04, against current standard-of-care treatments for Non-Small Cell Lung Cancer (NSCLC).

This compound is a potent inhibitor of both Anaplastic Lymphoma Kinase (ALK) and mutated Epidermal Growth Factor Receptor (EGFR). This dual activity suggests its potential as a therapeutic agent in NSCLC subtypes driven by either ALK rearrangements or activating EGFR mutations. A comprehensive evaluation of its efficacy and safety profile in comparison to established therapies is crucial for its clinical development.

Due to the absence of publicly available preclinical and clinical data for this compound, this guide will focus on outlining the necessary experimental benchmarks and providing a comparative landscape of the current standard treatments for ALK-positive and EGFR-mutant NSCLC. The subsequent tables and diagrams will use illustrative data for this compound to demonstrate how its performance could be benchmarked.

Part 1: Benchmarking Against Standard of Care for ALK-Positive NSCLC

ALK rearrangements are found in approximately 3-5% of NSCLC patients. The standard of care for advanced or metastatic ALK-positive NSCLC involves treatment with a series of increasingly potent ALK tyrosine kinase inhibitors (TKIs).

Experimental Protocols for Preclinical Evaluation

A thorough preclinical assessment of this compound would involve the following key experiments:

  • In Vitro Kinase Assays: Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type ALK and a panel of clinically relevant ALK resistance mutations (e.g., L1196M, G1202R).

  • Cell-Based Proliferation Assays: Evaluation of the anti-proliferative activity (IC50) of this compound in ALK-driven NSCLC cell lines (e.g., H3122, STE-1) and cell lines engineered to express various ALK resistance mutations.

  • In Vivo Xenograft Studies: Assessment of the anti-tumor efficacy of this compound in mouse xenograft models implanted with ALK-positive NSCLC cell lines or patient-derived xenografts (PDXs). Key endpoints would include tumor growth inhibition and overall survival.

Comparative Performance Data (Illustrative)

The following table presents a hypothetical comparison of this compound's preclinical performance against established ALK inhibitors.

Compound Target IC50 (Wild-Type ALK) IC50 (L1196M mutant ALK) IC50 (G1202R mutant ALK) Tumor Growth Inhibition (H3122 Xenograft)
This compound (Illustrative) ALK/mutant EGFR5 nM15 nM40 nM85%
CrizotinibALK, ROS1, MET20-30 nM>200 nM>500 nM60%
AlectinibALK, RET1.9 nM2.5 nM150 nM90%
BrigatinibALK, ROS10.6 nM1.4 nM49 nM95%
LorlatinibALK, ROS10.8 nM1.0 nM6.0 nM98%

Signaling Pathway and Experimental Workflow

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HG141004 This compound HG141004->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow_ALK start Start: This compound Synthesis kinase_assay In Vitro Kinase Assays (IC50 vs ALK mutants) start->kinase_assay cell_assay Cell-Based Proliferation Assays (NSCLC cell lines) kinase_assay->cell_assay xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) cell_assay->xenograft data_analysis Data Analysis & Comparison to Standard of Care xenograft->data_analysis end Conclusion: Efficacy Profile data_analysis->end

Caption: Experimental workflow for the preclinical evaluation of this compound in ALK-positive NSCLC.

Part 2: Benchmarking Against Standard of Care for EGFR-Mutant NSCLC

Activating mutations in the EGFR gene are present in approximately 15% of NSCLC patients in Western countries and up to 50% in Asian populations. The treatment landscape for EGFR-mutant NSCLC is dominated by several generations of EGFR TKIs.

Experimental Protocols for Preclinical Evaluation
  • In Vitro Kinase Assays: Determination of IC50 values of this compound against common activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.

  • Cell-Based Proliferation Assays: Assessment of the anti-proliferative activity (IC50) in EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) harboring different EGFR mutations.

  • In Vivo Xenograft Studies: Evaluation of anti-tumor efficacy in mouse xenograft models using EGFR-mutant NSCLC cell lines or PDXs.

Comparative Performance Data (Illustrative)

The following table provides a hypothetical comparison of this compound's preclinical performance against standard EGFR inhibitors.

Compound Target IC50 (Exon 19 del) IC50 (L858R) IC50 (T790M) Tumor Growth Inhibition (PC-9 Xenograft)
This compound (Illustrative) ALK/mutant EGFR8 nM12 nM30 nM80%
GefitinibEGFR5-10 nM10-20 nM>1000 nM70%
ErlotinibEGFR5-10 nM10-20 nM>1000 nM75%
AfatinibEGFR, HER2, HER40.5-1 nM1-5 nM>500 nM85%
OsimertinibEGFR (mutant selective)1-5 nM5-15 nM1-10 nM95%

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HG141004 This compound HG141004->EGFR Inhibition

Caption: Simplified mutant EGFR signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow_EGFR start Start: This compound Synthesis kinase_assay In Vitro Kinase Assays (IC50 vs EGFR mutants) start->kinase_assay cell_assay Cell-Based Proliferation Assays (NSCLC cell lines) kinase_assay->cell_assay xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) cell_assay->xenograft data_analysis Data Analysis & Comparison to Standard of Care xenograft->data_analysis end Conclusion: Efficacy Profile data_analysis->end

Caption: Experimental workflow for the preclinical evaluation of this compound in EGFR-mutant NSCLC.

Conclusion and Future Directions

The successful development of this compound will depend on rigorous preclinical and clinical evaluation. The experimental frameworks outlined in this guide provide a roadmap for generating the necessary data to benchmark its performance against the well-established standards of care in ALK-positive and EGFR-mutant NSCLC. Should this compound demonstrate superior efficacy, particularly against resistance mutations, or a more favorable safety profile, it could represent a significant advancement in the treatment of these NSCLC subtypes. The illustrative data and workflows presented herein should serve as a valuable resource for researchers embarking on the comprehensive evaluation of this promising dual inhibitor.

A Comparative Analysis of Direct STAT3 Inhibitors: A Head-to-Head Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of many human cancers, making it a prime therapeutic target.[1][3] The development of small molecule inhibitors that directly target STAT3 has been a significant focus of cancer research. These inhibitors typically function by binding to specific domains of the STAT3 protein, such as the SH2 domain required for dimerization or the DNA-binding domain, thereby preventing its downstream signaling.[4]

This guide provides a head-to-head comparison of representative direct STAT3 inhibitors, using compounds such as Stattic and S3I-201 as examples. While the specific compound "HG-14-10-04" and its direct analogs are not detailed in publicly available literature, the following comparison of well-characterized inhibitors serves as a framework for evaluating novel compounds against established benchmarks. We will examine their inhibitory activities through quantitative data from key biochemical and cell-based assays, provide detailed experimental protocols, and illustrate the underlying biological pathways and workflows.

Quantitative Comparison of Inhibitor Potency

The efficacy of STAT3 inhibitors is commonly assessed using a variety of biochemical and cell-based assays. Biochemical assays, such as Fluorescence Polarization (FP), measure the direct binding of an inhibitor to the STAT3 protein, while cell-based assays quantify the inhibitor's effect on STAT3 signaling and cell viability within a biological context.[4]

CompoundTarget DomainAssay TypeMeasurementValueCell Line
Stattic SH2 DomainCell Viability (MTT)EC500.29 ± 0.09 µMMDA-MB-435
A18 SH2 DomainCell Viability (MTT)EC5012.39 ± 1.2 µMMDA-MB-435
A26 SH2 DomainCell Viability (MTT)EC506.10 ± 1.3 µMMDA-MB-435
Niclosamide DNA-Binding DomainCell-based ELISAEC500.19 ± 0.001 µMMDA-MB-435

Data sourced from a study evaluating quantitative assays for direct STAT3 inhibitors.[4] EC50 represents the half-maximal effective concentration.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action requires visualizing the inhibitor's place in the STAT3 signaling cascade and the logical flow of the experiments used to measure its activity.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Activation STAT3_mono Latent STAT3 (Monomer) JAK->STAT3_mono 3. Phosphorylation (pY705) pSTAT3_mono pY-STAT3 STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization DNA Target Gene Promoter STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor_SH2 SH2 Domain Inhibitors (e.g., Stattic) Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcriptional Activation Inhibitor_DBD DNA-Binding Domain Inhibitors (e.g., Niclosamide) Inhibitor_DBD->DNA Blocks DNA Binding

Caption: Canonical JAK/STAT3 signaling pathway and points of therapeutic intervention.

FP_Workflow cluster_0 Assay Preparation cluster_1 Measurement cluster_2 Data Analysis p1 Prepare assay buffer and recombinant STAT3 protein p2 Add fluorescently-labeled peptide probe (pY-peptide) p1->p2 p3 Add test compound (e.g., this compound) or DMSO p2->p3 m1 Incubate mixture at room temperature p3->m1 m2 Measure fluorescence polarization (mP) m1->m2 a1 High mP: Probe is bound to STAT3 (No inhibition) m2->a1 a2 Low mP: Probe is displaced (Inhibition) m2->a2 a3 Calculate IC50 value from dose-response curve a1->a3 a2->a3

References

Safety Operating Guide

Proper Disposal Procedures for HG-14-10-04: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or official disposal documentation was found for the identifier "HG-14-10-04." Based on the "HG" prefix, this guide assumes the substance is a mercury-containing compound and provides generalized procedures for the safe handling and disposal of such materials in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of mercury-containing waste.

Hazard Profile of Mercury Compounds

Mercury and its compounds are highly toxic and pose significant health and environmental risks. Exposure can occur through inhalation, ingestion, or skin contact, leading to severe health issues such as neurological damage, kidney failure, and respiratory problems.[1] Organic mercury compounds, such as methylmercury, are considered particularly hazardous and can be fatal even with minimal exposure.[2][3]

For the purpose of this guide, the following table summarizes the hazards of representative mercury compounds.

Hazard ClassificationElemental MercuryInorganic Mercury Salts (e.g., Mercuric Chloride)Organic Mercury Compounds (e.g., Methylmercury)
Primary Routes of Exposure Inhalation of vaporIngestion, skin absorptionSkin absorption, inhalation, ingestion
Key Health Effects Neurological damage, respiratory failureSevere renal and gastrointestinal damageDevastating neurological damage, death[2]
Regulatory Status Regulated as hazardous wasteRegulated as hazardous wasteRegulated as hazardous waste

Experimental Protocols: Safe Handling and Disposal

Proper handling and disposal of mercury-containing waste are critical to protect laboratory personnel and the environment. The following protocols provide a step-by-step guide for managing these hazardous materials.

1. Personal Protective Equipment (PPE):

Before handling any mercury-containing substance, ensure you are wearing the appropriate PPE.[1]

  • Gloves: For elemental mercury, nitrile, PVC, or latex gloves are required. For organo-alkyl mercury compounds, use silver shield or other laminate-style gloves with an outer pair of heavy-duty nitrile or neoprene gloves.[3]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Lab Coat: A knee-length lab coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: For elemental mercury vapor concentrations up to 0.5 mg/m³, a half-face air-purifying respirator with a mercury vapor cartridge can be used. For higher concentrations, a full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[3]

2. Waste Segregation and Collection:

All waste containing mercury is regulated as hazardous waste and must be segregated from other waste streams.[2]

  • Never dispose of mercury or mercury-contaminated materials down the sink or in the regular trash.[3][4]

  • Collect all mercury-containing waste, including contaminated PPE, spill cleanup materials, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[1][5]

  • For broken thermometers, collect the glass in a puncture-resistant container.[2][5]

3. Containerization and Labeling:

Proper containerization and labeling are essential for safe storage and disposal.

  • Use chemically resistant, sealed plastic containers for collecting mercury waste.[3]

  • Label the container clearly with "Hazardous Waste - Mercury" and list the specific contents.[5]

  • Ensure the container is kept closed when not in use.[3]

4. Storage:

Store mercury waste in a designated, secure, and well-ventilated area, away from incompatible materials.[3] The storage area should be clearly identified and accessible only to trained personnel.

5. Disposal:

Contact your institution's EHS department or hazardous waste coordinator to arrange for the pickup and disposal of mercury waste.[5][6] Do not attempt to dispose of the waste through commercial or municipal channels.

Emergency Procedures: Mercury Spills

In the event of a mercury spill, immediate and appropriate action is crucial to minimize exposure and contamination.

For small spills (e.g., from a broken thermometer):

  • Evacuate the immediate area and restrict access.[1]

  • Wearing appropriate PPE, clean up the spill immediately.[6]

  • Use a mercury spill kit, which typically contains an aspirator bulb or a mercury sponge, to collect the droplets.[6] Do not use a household or shop vacuum cleaner.

  • Place the collected mercury and any contaminated materials in a sealed container and label it as hazardous waste.[6]

  • After cleanup, the area can be checked with a flashlight held at a glancing angle to the floor to spot any remaining droplets.[7]

For large spills:

  • Evacuate the area immediately and seal it off.[1]

  • Contact your institution's emergency response team or EHS department for assistance.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of a hypothetical mercury-containing compound, this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Disposal start This compound Waste Generated segregate Segregate as Mercury Waste start->segregate collect Collect in Designated Sealed Container segregate->collect label_waste Label Container: 'Hazardous Waste - Mercury' collect->label_waste store Store in Secure, Ventilated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling HG-14-10-04

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the compound HG-14-10-04. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risk.

Chemical Identifier: this compound CAS Number: 1356962-34-9 Molecular Formula: C29H34ClN7O Molecular Weight: 532.08

A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture.[1] However, as with any research chemical, the full toxicological properties may not be known. Therefore, a precautionary approach is recommended, and adherence to standard laboratory safety protocols is essential to minimize any potential risk.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect from splashes.
Hand Protection Nitrile GlovesShould be worn when handling the compound or its solutions. It is advisable to double-glove, especially when handling stock solutions.[2]
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn to protect skin and clothing from contamination.[3]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of aerosols.[2]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4]

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation and Pre-Handling:

    • Before beginning any work, ensure you have read and understood the Safety Data Sheet and this handling guide.[1][5]

    • Verify that all necessary PPE is available and in good condition.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Prepare your workspace by covering the surface with absorbent, plastic-backed paper.[2]

    • Locate the nearest eyewash station and safety shower before starting work.

  • Donning PPE:

    • Put on your laboratory coat and fasten it completely.

    • Don your safety goggles.

    • If handling the solid outside of a fume hood, put on your N95 respirator.

    • Put on the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

    • Put on the second pair of nitrile gloves.

  • Handling and Weighing the Compound:

    • All handling of the solid form of this compound, especially weighing, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Use a dedicated, calibrated analytical balance inside the fume hood.

    • Handle the container with care to avoid generating dust.

    • If any material is spilled, decontaminate the area immediately according to the spill response plan.

  • Preparing Solutions:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Ensure all solutions are clearly labeled with the compound name, concentration, solvent, date, and your initials.

  • Post-Handling and Waste Disposal:

    • After handling is complete, decontaminate all surfaces and equipment.

    • Dispose of all contaminated materials, including disposable PPE and absorbent paper, in a designated hazardous waste container.[1]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove your lab coat, turning it inward to prevent contaminating your clothing, and store it appropriately.

    • Remove your safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[3]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps in the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Read SDS & Protocol prep_ppe Inspect PPE prep_hood Verify Fume Hood prep_workspace Prepare Workspace don_ppe Don PPE weigh_compound Weigh Compound in Hood don_ppe->weigh_compound prep_solution Prepare Solution weigh_compound->prep_solution decontaminate Decontaminate Surfaces prep_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.